8-Methylpyrido[2,3-b]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methylpyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-6-2-3-10-8-7(6)9-4-5-11-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIGKUHOENGEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)N=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652751 | |
| Record name | 8-Methylpyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023817-02-8 | |
| Record name | 8-Methylpyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 8-Methylpyrido[2,3-b]pyrazine and its Derivatives
Abstract
The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic system due to its prevalence in compounds with significant biological activity and unique photophysical properties.[1][2] This guide provides a comprehensive overview of the synthetic strategies for constructing the 8-methylpyrido[2,3-b]pyrazine core and its derivatives. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and explore methods for further functionalization. The causality behind experimental choices is emphasized, offering field-proven insights for researchers in medicinal chemistry and materials science. This document is structured to serve as a practical and authoritative resource, grounded in peer-reviewed literature.
Introduction: The Significance of the Pyrido[2,3-b]pyrazine Core
The fusion of pyridine and pyrazine rings creates the pyrido[2,3-b]pyrazine system, an aromatic heterocycle also known as 1,4,5-triazanaphthalene or 5-azaquinoxaline.[3] This structural motif is of considerable interest to the scientific community because its derivatives have demonstrated a vast array of biological activities. These include potential applications as inhibitors for various kinases (such as PI3K, PKB, and BRAF), treatments for type 2 diabetes, and management of pain.[1] Furthermore, these compounds have been investigated as antibacterial agents, fungicides, and even for their applications in materials science as organic dyes and electroluminescent materials.[2][4][5]
The strategic placement of a methyl group at the C-8 position can significantly influence the molecule's steric and electronic properties, potentially enhancing its binding affinity to biological targets or tuning its photophysical characteristics. This guide focuses specifically on the synthesis of this 8-methyl variant and its subsequent derivatization.
Core Synthetic Strategies: Building the Heterocyclic Framework
The construction of the pyrido[2,3-b]pyrazine core is most commonly achieved through condensation reactions that form the pyrazine ring onto a pre-existing, appropriately substituted pyridine.
Strategy I: Regioselective Condensation of Diaminopyridines
The most direct and widely employed method for synthesizing the pyrido[2,3-b]pyrazine skeleton is the condensation of a 2,3-diaminopyridine derivative with an α-dicarbonyl compound.[6]
Causality Behind the Method: This reaction is a double condensation, forming two imine bonds that cyclize to create the stable, aromatic pyrazine ring. The reaction is typically driven by the removal of two molecules of water. To synthesize the target 8-methyl core, the required starting material is 5-methyl-2,3-diaminopyridine .
-
The Role of the α-Dicarbonyl Compound: The choice of the α-dicarbonyl reagent dictates the substitution pattern at the C-2 and C-3 positions of the final product.
-
Glyoxal yields an unsubstituted pyrazine ring.
-
Biacetyl (2,3-butanedione) yields a 2,3-dimethyl derivative.
-
Benzil yields a 2,3-diphenyl derivative.
-
Controlling Regioselectivity: A significant challenge arises when using unsymmetrical α-dicarbonyl compounds, as this can lead to the formation of two distinct regioisomers. Research has shown that reaction conditions can be optimized to favor the formation of the desired, more biologically active isomer. Key factors influencing regioselectivity include:
-
Temperature: Lower reaction temperatures have been shown to increase the yield of the desired isomer.[6]
-
Solvent and Catalysis: The use of acidic solvents, such as acetic acid or trifluoroacetic acid, can enhance regioselectivity by modulating the reactivity of the carbonyl groups.[6]
Caption: General workflow for the condensation synthesis of the pyrido[2,3-b]pyrazine core.
Strategy II: Multicomponent Synthesis
For generating molecular diversity efficiently, multicomponent reactions (MCRs) are a powerful tool. A notable example is the p-toluenesulfonic acid (p-TSA) catalyzed reaction between an aromatic aldehyde, 2-aminopyrazine, and indane-1,3-dione.[1] This one-pot procedure assembles complex pyrido[2,3-b]pyrazine derivatives in good to excellent yields (82-89%).[1]
Causality Behind the Method: MCRs are designed to form multiple bonds in a single operation, minimizing purification steps and improving overall efficiency. The acid catalyst (p-TSA) is crucial for activating the aldehyde for nucleophilic attack and facilitating the subsequent cyclization and dehydration steps. While this specific MCR does not directly produce the simple 8-methyl parent compound, it exemplifies a modern approach to rapidly synthesize a library of complex derivatives for screening.
Experimental Protocol: Synthesis of 8-Methylpyrido[2,3-b]pyrazine
This protocol describes the synthesis of the parent 8-methylpyrido[2,3-b]pyrazine via the condensation of 5-methyl-2,3-diaminopyridine with glyoxal.
3.1. Materials and Equipment
-
Reagents: 5-methyl-2,3-diaminopyridine, Glyoxal (40% solution in water), Glacial Acetic Acid, Ethanol, Activated Charcoal, Deionized Water.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel, filtration flask, standard laboratory glassware, rotary evaporator.
3.2. Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-2,3-diaminopyridine (1.23 g, 10 mmol) in glacial acetic acid (20 mL). Stir until a clear solution is obtained.
-
Reagent Addition: To the stirred solution, add a 40% aqueous solution of glyoxal (1.5 g, ~10.3 mmol) dropwise over 5 minutes. An exothermic reaction may be observed.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118 °C) using a heating mantle. Maintain reflux for 2 hours. The solution will typically darken.
-
Isolation: After 2 hours, remove the heat source and allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing 100 mL of ice-cold water. A precipitate should form.
-
Neutralization: Slowly neutralize the solution by adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold deionized water (2 x 20 mL).
-
Purification: Transfer the crude solid to a flask containing ethanol (50 mL). Heat the suspension to a boil and add a small amount of activated charcoal. After 5 minutes, perform a hot filtration to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The final product should be a crystalline solid.
3.3. Self-Validating System: Characterization
-
Yield: Calculate the percentage yield based on the starting diamine.
-
Melting Point: Determine the melting point and compare it to literature values.
-
Spectroscopy: Confirm the structure of 8-methylpyrido[2,3-b]pyrazine using:
-
¹H NMR: Expect characteristic aromatic proton signals and a singlet for the methyl group.
-
¹³C NMR: Expect signals corresponding to all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): Confirm the molecular weight (Expected M/z for C₈H₇N₃ = 145.06).
-
Synthesis of Derivatives: Expanding Chemical Space
The true value of the pyrido[2,3-b]pyrazine scaffold lies in its potential for derivatization to modulate its properties.
Derivatization via Post-Synthesis Modification
A powerful strategy involves creating a versatile, functionalized core which can then be elaborated using modern cross-coupling chemistry. A common approach is to introduce a halogen, which serves as a handle for subsequent reactions.
Example Workflow: Buchwald-Hartwig Amination This workflow is used to install various amine groups, a common feature in many bioactive molecules.
-
Core Synthesis: Synthesize a halogenated precursor, such as 7-bromo-8-methylpyrido[2,3-b]pyrazine, by starting with 5-bromo-3-methyl-2-aminopyridine, followed by nitration and reduction to the diamine, and subsequent condensation.
-
C-N Coupling: The resulting bromo-derivative can be coupled with a wide range of primary or secondary amines using a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃). This Buchwald-Hartwig C-N coupling reaction is a cornerstone of modern medicinal chemistry for creating C-N bonds.[2]
Caption: Post-synthesis functionalization via palladium-catalyzed cross-coupling reactions.
Summary of Synthetic Approaches and Yields
The following table summarizes various synthetic strategies for pyrido[2,3-b]pyrazine derivatives found in the literature.
| Strategy | Starting Materials | Key Reagents / Catalyst | Product Type | Typical Yield | Reference |
| Condensation | 2,3-Diaminopyridines, α-Dicarbonyls | Acetic Acid | Substituted Pyrido[2,3-b]pyrazines | Good | [6] |
| Multicomponent | Aldehyde, 2-Aminopyrazine, Indane-1,3-dione | p-TSA | Complex Fused Pyrido[2,3-b]pyrazines | 82-89% | [1] |
| N-Oxide Synthesis | Furazano[4,5-b]pyridine 3-oxide, β-ketoesters | Silica Gel / Molecular Sieves | Pyrido[2,3-b]pyrazine 1,4-dioxides | Not specified | [7] |
| N-Alkylation | 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | Alkyl Halides, Phase-Transfer Catalyst | N1,N4-dialkylated derivatives | Good | [4] |
| C-N Coupling | Halogenated Pyrido[2,3-b]pyrazine, Amines | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated Pyrido[2,3-b]pyrazines | Good | [2] |
Conclusion
The synthesis of 8-methylpyrido[2,3-b]pyrazine and its derivatives is readily achievable through well-established and robust chemical methodologies. The classical condensation of 5-methyl-2,3-diaminopyridine with α-dicarbonyl compounds remains the most direct route to the core structure. For creating diverse libraries of derivatives, post-synthesis functionalization of a halogenated core using modern palladium-catalyzed cross-coupling reactions provides unparalleled versatility. Understanding the causality behind reaction conditions, particularly in controlling regioselectivity, is paramount for an efficient and successful synthesis. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently explore the rich chemical space of this important heterocyclic scaffold.
References
- Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
- Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity.
- [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine deriv
- Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580.
- Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction.
- From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. MDPI.
- ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIV
- Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Publishing.
Sources
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blue-red emitting materials based on a pyrido[2,3- b ]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00128D [pubs.rsc.org]
- 3. Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Multifaceted Mechanisms of Action of the Pyrido[2,3-b]pyrazine Scaffold: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide to the
Introduction
The pyrido[2,3-b]pyrazine core is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized for its remarkable structural versatility and the diverse array of biological activities exhibited by its derivatives. This guide provides a comprehensive technical overview of the known and potential mechanisms of action associated with this privileged scaffold. While direct, in-depth studies on a specific derivative such as 8-Methylpyrido[2,3-b]pyrazine are not extensively documented in public literature, a thorough analysis of the broader class of pyrido[2,3-b]pyrazines offers invaluable insights into its probable biological targets and modes of action.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental designs and the logic of target validation, providing a framework for investigating novel derivatives of this potent chemical series. We will explore its established roles in antiviral and analgesic applications, its emerging potential in antibacterial and anticancer therapies, and the experimental pathways required to validate these mechanisms.
Part 1: Antiviral Mechanism of Action: Non-Nucleoside Inhibition of Viral DNA Polymerase
A primary and well-characterized mechanism of action for certain pyrido[2,3-b]pyrazine derivatives is the inhibition of viral DNA polymerase, particularly that of human cytomegalovirus (HCMV), a member of the Herpesviridae family.[1]
The Scientific Rationale: Targeting Viral Replication
HCMV DNA polymerase is an essential enzyme for the replication of the viral genome. Unlike host DNA polymerases, the viral enzyme possesses unique structural features that can be exploited for selective inhibition. Non-nucleoside inhibitors (NNIs) represent a crucial class of antivirals that bind to allosteric sites on the polymerase, rather than the active site where nucleoside analogs compete with natural deoxynucleotide triphosphates (dNTPs). This allosteric inhibition induces a conformational change that renders the enzyme inactive, thereby halting viral replication. The key advantage of this approach is the potential for activity against viral strains that have developed resistance to nucleoside-based therapies.[1]
Experimental Workflow: From Enzyme to Cell-Based Efficacy
The characterization of a novel pyrido[2,3-b]pyrazine as an HCMV DNA polymerase inhibitor follows a hierarchical and self-validating experimental workflow.
Step-by-Step Protocol: HCMV DNA Polymerase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the purified viral enzyme.
-
Materials: Purified recombinant HCMV DNA polymerase (pUL54/pUL44 complex), activated calf thymus DNA (template-primer), radiolabeled dNTPs (e.g., [³H]dTTP), test compound (e.g., 8-Methylpyrido[2,3-b]pyrazine) in DMSO, reaction buffer.
-
Procedure: a. Prepare serial dilutions of the test compound in the reaction buffer. b. In a microplate, combine the DNA template-primer, unlabeled dNTPs, and the radiolabeled dNTP. c. Add the test compound dilutions to the respective wells. Include a positive control (e.g., Foscarnet) and a negative control (DMSO vehicle). d. Initiate the reaction by adding the purified HCMV DNA polymerase. e. Incubate at 37°C for a specified time (e.g., 60 minutes). f. Stop the reaction by adding EDTA. g. Transfer the reaction mixture to a filter membrane to capture the newly synthesized, radiolabeled DNA. h. Wash the filter to remove unincorporated dNTPs. i. Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Data Summary: Antiviral Activity and Off-Target Effects
A critical aspect of developing pyrido[2,3-b]pyrazines is balancing antiviral potency with safety. A significant off-target liability for this class is the inhibition of the human ether-à-go-go-related gene (hERG) potassium ion channel, which can lead to cardiac arrhythmia.[1]
| Compound Class | Representative EC50 (HCMV) | hERG Inhibition (IC50) | Key Insight |
| 2-Substituted Pyrido[2,3-b]pyrazines | < 1 µM | Variable | Substituents at the 2-position are crucial for potency.[1] |
| Low Lipophilicity Derivatives | 0.33 µM (for compound 27) | Reduced | Decreasing lipophilicity (CLogP) generally reduces hERG inhibition.[1] |
Part 2: Antibacterial Mechanism of Action: Targeting DNA Gyrase
Emerging evidence, primarily from computational studies, suggests that the pyrido[2,3-b]pyrazine scaffold can serve as a foundation for developing novel antibacterial agents that target DNA gyrase.[2]
The Scientific Rationale: A Validated Antibacterial Target
DNA gyrase is a bacterial topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. It is a validated target for the quinolone class of antibiotics. Pyrido[2,3-b]pyrazine derivatives are hypothesized to interact with the ATP-binding site of the GyrB subunit, preventing the enzyme from functioning and leading to bacterial cell death.
In Silico to In Vitro Validation
Molecular docking simulations are the first step, predicting the binding affinity and specific interactions of the compounds with the target protein. These computational hypotheses must then be validated through rigorous in vitro testing.
Step-by-Step Protocol: DNA Gyrase Supercoiling Assay
-
Objective: To measure the inhibition of DNA gyrase's ability to introduce supercoils into relaxed plasmid DNA.
-
Materials: Purified E. coli DNA gyrase, relaxed circular plasmid DNA (e.g., pBR322), ATP, reaction buffer, test compound.
-
Procedure: a. Combine relaxed plasmid DNA, ATP, and reaction buffer in microcentrifuge tubes. b. Add serial dilutions of the test compound. Include a positive control (e.g., Novobiocin) and a negative control (DMSO). c. Initiate the reaction by adding DNA gyrase. d. Incubate at 37°C for 1 hour. e. Stop the reaction with a stop buffer containing a DNA loading dye. f. Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.
-
Data Analysis: Quantify the amount of supercoiled DNA in each lane using densitometry. Plot the percentage of inhibition against compound concentration to determine the IC50.
Data Summary: Predicted and Observed Antibacterial Activity
Molecular docking studies have shown that certain derivatives form strong interactions, such as hydrogen bonds, with the active site of DNA gyrase from various pathogens.[2] This correlates with in vitro antibacterial activity.
| Bacterial Strain | Representative MIC (µg/mL) | Predicted Target Interaction |
| Escherichia coli | Noteworthy Inhibition Reported | Strong binding affinity and multiple hydrogen bonds with DNA gyrase.[2] |
| Staphylococcus aureus | Significant Activity Reported | Superior binding affinities predicted for active compounds.[2] |
Part 3: Mechanism of Action in Pain Management: TRPV1 Antagonism
The pyrido[2,3-b]pyrazine scaffold has been successfully modified to produce potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for the treatment of inflammatory and neuropathic pain.[3]
The Scientific Rationale: Blocking Pain Signals at the Source
TRPV1 is a non-selective cation channel primarily expressed on nociceptive sensory neurons. It is activated by various noxious stimuli, including heat, acid, and capsaicin (the active component of chili peppers).[3] Activation of TRPV1 leads to the influx of cations, depolarization of the neuron, and the propagation of a pain signal to the central nervous system. Antagonists of TRPV1 block the channel, preventing this activation and thereby producing an analgesic effect.
Experimental Workflow: From In Vitro Antagonism to In Vivo Analgesia
A specific derivative, compound 26, was identified by replacing a 1,8-naphthyridine core with the pyrido[2,3-b]pyrazine scaffold, which significantly reduced the potential for the formation of reactive metabolites.[3] This compound was characterized as an orally bioavailable TRPV1 antagonist that effectively attenuated thermal hyperalgesia in preclinical models of inflammatory pain.[3]
Part 4: Broad-Spectrum Potential: Kinase Inhibition and Beyond
The pyrido[2,3-b]pyrazine core has been identified in compounds showing activity against a wide range of other targets, many of which are kinases involved in cancer and inflammatory signaling pathways.[4] These include:
-
PI3K Isozymes: Involved in cell growth, proliferation, and survival.
-
ALK (Anaplastic Lymphoma Kinase): A driver of certain types of lung cancer.
-
BRAF: A key component of the MAPK/ERK signaling pathway, frequently mutated in melanoma.
-
p38α MAP Kinase: A mediator of inflammatory cytokine production.
The nitrogen atoms within the pyrazine ring are key to this versatility. They are electron-deficient and can act as hydrogen bond acceptors, a critical feature for binding to the hinge region of the ATP-binding pocket of many kinases.
A Proposed Strategy for Target Deconvolution
For a novel derivative like 8-Methylpyrido[2,3-b]pyrazine with an unknown mechanism, a logical first step would be to screen it against a broad panel of kinases. Any confirmed hits would then be validated through specific enzymatic and cell-based assays to confirm on-target activity and downstream pathway modulation (e.g., by measuring the phosphorylation of a substrate).
Conclusion and Future Directions for 8-Methylpyrido[2,3-b]pyrazine
The pyrido[2,3-b]pyrazine scaffold is a pharmacologically versatile platform with proven utility in developing inhibitors and antagonists for a diverse set of biological targets, including viral polymerases, ion channels, and protein kinases. The mechanism of action is highly dependent on the specific substitution patterns around the core structure.
For a specific, understudied derivative such as 8-Methylpyrido[2,3-b]pyrazine , we can hypothesize its potential activities based on this established knowledge. The position and electronic nature of the methyl group at the 8-position would subtly alter the molecule's shape, lipophilicity, and electronic distribution, thereby influencing its binding preferences.
A robust research plan to elucidate its mechanism of action would involve:
-
Broad Phenotypic Screening: Assess its activity in antiviral, antibacterial, anticancer, and anti-inflammatory cellular models.
-
Target-Based Screening: Based on phenotypic hits, perform focused screening against relevant target classes (e.g., a broad kinase panel if anti-proliferative activity is observed).
-
Mechanism Validation: Once a primary target is identified, conduct the detailed biochemical and cellular assays outlined in this guide to confirm the mechanism, determine potency and selectivity, and build a compelling scientific case for its therapeutic potential.
This systematic approach, grounded in the principles of causality and self-validation, is essential for unlocking the full therapeutic potential of novel pyrido[2,3-b]pyrazine derivatives.
References
-
Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, [Link][1]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, [Link][4]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing, [Link][5]
-
[Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku Zasshi, [Link][6]
-
Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters, [Link][3]
-
Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate, [Link][2]
Sources
- 1. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characterization of 8-Methylpyrido[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrido[2,3-b]pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] This guide focuses on a specific derivative, 8-Methylpyrido[2,3-b]pyrazine, providing a comprehensive overview of its physicochemical characterization. Understanding these fundamental properties is paramount for drug discovery and development, as they profoundly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. While specific experimental data for 8-Methylpyrido[2,3-b]pyrazine is not extensively available in the public domain, this guide will leverage data from closely related analogs and established analytical methodologies to provide a robust framework for its characterization.
This document will delve into the synthesis, spectroscopic analysis, and key physicochemical parameters of 8-Methylpyrido[2,3-b]pyrazine, offering detailed experimental protocols and theoretical considerations. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of this and related compounds.
Molecular Structure and Basic Properties
| Property | Value | Source |
| IUPAC Name | 8-Methylpyrido[2,3-b]pyrazine | ChemSupplier |
| CAS Number | 1023817-02-8 | ChemSupplier |
| Molecular Formula | C₈H₇N₃ | ChemSupplier |
| Molecular Weight | 145.16 g/mol | ChemSupplier |
| Canonical SMILES | CC1=CC=NC2=C1N=C(C=N2) | PubChem |
Synthesis of 8-Methylpyrido[2,3-b]pyrazine
The synthesis of substituted pyrido[2,3-b]pyrazines can be achieved through various synthetic routes. A common and effective method involves the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound. For the synthesis of 8-Methylpyrido[2,3-b]pyrazine, a plausible route would involve the reaction of 3-methylpyridine-2,6-diamine with glyoxal.
A general procedure for the synthesis of pyrido[2,3-b]pyrazine derivatives involves a multicomponent reaction, which is an efficient approach for generating molecular diversity.[2] For instance, a mixture of a substituted aromatic aldehyde, a dicarbonyl compound, and an aminopyrazine can be refluxed in the presence of a catalyst like p-toluenesulfonic acid (p-TSA) in ethanol.[1][2]
General Synthetic Protocol:
-
Reactant Preparation: Dissolve equimolar amounts of 3-methylpyridine-2,6-diamine and glyoxal in a suitable solvent, such as ethanol.
-
Reaction: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Purification: Collect the solid product by filtration and wash with a cold solvent. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 8-Methylpyrido[2,3-b]pyrazine.[1]
Physicochemical Characterization
The physicochemical properties of a drug candidate are critical determinants of its ultimate clinical success. This section outlines the key parameters and the experimental methodologies for their determination.
Solubility
Aqueous solubility is a crucial factor influencing drug absorption and bioavailability. The kinetic solubility assay is a high-throughput method commonly used in early drug discovery to estimate a compound's solubility.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 8-Methylpyrido[2,3-b]pyrazine in dimethyl sulfoxide (DMSO).
-
Sample Preparation: In a 96-well plate, add a small volume of the DMSO stock solution to a series of wells.
-
Buffer Addition: Add a phosphate-buffered saline (PBS) at a physiological pH of 7.4 to each well to achieve a range of final compound concentrations.
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for equilibration.
-
Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.
-
Analysis: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
-
Data Interpretation: The highest concentration at which the compound remains in solution is reported as its kinetic solubility.
Caption: Workflow for Kinetic Solubility Determination.
Acid Dissociation Constant (pKa)
The pKa value dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. For a nitrogen-containing heterocycle like 8-Methylpyrido[2,3-b]pyrazine, the pKa will reflect the basicity of the nitrogen atoms. The pKa of related nitrogen heterocycles can vary significantly depending on the electronic environment.[3]
-
Sample Preparation: Prepare a solution of 8-Methylpyrido[2,3-b]pyrazine of known concentration (e.g., 1-10 mM) in a co-solvent system (e.g., water/methanol) to ensure solubility.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve. For more accurate results, the data can be analyzed using specialized software that fits the titration curve to the appropriate Henderson-Hasselbalch equation.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a critical parameter for predicting a drug's membrane permeability and overall ADMET properties.[4] The shake-flask method is the traditional and most reliable method for determining LogP.[5]
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.
-
Sample Preparation: Dissolve a known amount of 8-Methylpyrido[2,3-b]pyrazine in the n-octanol-saturated water phase.
-
Partitioning: Add an equal volume of the water-saturated n-octanol to the aqueous solution in a sealed container.
-
Equilibration: Shake the container for a sufficient period (e.g., 24 hours) at a constant temperature to ensure the compound has reached equilibrium between the two phases.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to aid in the separation.
-
Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the LogP value using the following equation: LogP = log ([Concentration in n-octanol] / [Concentration in water]).
Sources
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. emerypharma.com [emerypharma.com]
- 5. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
An In-depth Technical Guide to the Solubility and Stability of 8-Methylpyrido[2,3-b]pyrazine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Physicochemical Landscape of a Novel Scaffold
The pyrido[2,3-b]pyrazine core is a heterocyclic scaffold of significant interest in medicinal chemistry, with derivatives being explored for a range of therapeutic applications, including antiviral and antibacterial agents.[1][2][3] The 8-methyl substituted variant, 8-Methylpyrido[2,3-b]pyrazine, represents a specific analogue within this promising class. A thorough understanding of a compound's fundamental physicochemical properties, namely its solubility and stability, is a cornerstone of successful drug discovery and development. These parameters profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and shelf-life.
This guide provides a comprehensive technical overview of the methodologies and considerations for characterizing the solubility and stability of 8-Methylpyrido[2,3-b]pyrazine. While specific experimental data for this exact molecule is not extensively available in public literature, this document serves as a robust framework for researchers to generate these critical data in their own laboratories. The protocols described herein are based on industry-standard practices and regulatory guidelines, ensuring scientific rigor and the generation of reliable, decision-driving results.
Part 1: Solubility Characterization
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug candidate's bioavailability. Poor aqueous solubility can lead to erratic absorption and suboptimal therapeutic efficacy. This section details the gold-standard methods for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is widely regarded as the most reliable technique for determining the equilibrium or thermodynamic solubility of a compound.[4][5] It measures the concentration of a saturated solution of the compound in a specific solvent after a state of equilibrium has been reached between the dissolved and undissolved solid forms.
Causality Behind Experimental Choices:
-
Equilibration Time: A sufficient incubation period is crucial to ensure that a true equilibrium is achieved. Shorter times may underestimate the solubility, while excessively long times are inefficient. Typically, 18 to 24 hours is a standard starting point, but this may need to be optimized.[6][7]
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant and defined temperature (e.g., 25°C or 37°C) is essential for reproducibility.
-
Solid Form: The crystalline form (polymorph) of the compound can significantly impact its solubility. It is imperative to use a well-characterized and consistent solid form for all experiments.
-
pH of the Medium: For ionizable compounds, solubility is highly pH-dependent. Therefore, conducting the assay in a series of buffered solutions across a physiologically relevant pH range (e.g., pH 2, 5, 7.4) is critical.
Experimental Protocol: Shake-Flask Method
-
Preparation:
-
Prepare a series of aqueous buffers at desired pH values (e.g., 0.01 M HCl for pH 2, 50 mM phosphate buffer for pH 7.4).
-
Accurately weigh an excess amount of 8-Methylpyrido[2,3-b]pyrazine solid into separate 2 mL glass vials. The excess should be visually apparent.
-
-
Incubation:
-
Add a known volume (e.g., 1 mL) of the chosen solvent or buffer to each vial.
-
Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a defined period (e.g., 24 hours) to allow for equilibration.[6]
-
-
Sample Processing:
-
After incubation, allow the vials to stand for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved solid.
-
-
Analysis:
-
Quantify the concentration of 8-Methylpyrido[2,3-b]pyrazine in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a standard curve of the compound in the same solvent to accurately determine the concentration.
-
Data Presentation: Predicted Thermodynamic Solubility of 8-Methylpyrido[2,3-b]pyrazine
| Solvent/Buffer | Predicted Solubility (µg/mL) | Basis for Prediction |
| Water | 10 - 50 | Based on the predicted XLogP of the related compound 7-Bromopyrido[2,3-b]pyrazine and general trends for heterocyclic compounds.[8] |
| 0.01 M HCl (pH 2) | 50 - 200 | The pyrido[2,3-b]pyrazine core contains basic nitrogen atoms that are expected to be protonated at low pH, increasing aqueous solubility. |
| 50 mM Phosphate Buffer (pH 7.4) | 10 - 50 | At physiological pH, the compound is expected to be predominantly in its neutral form, exhibiting lower solubility compared to acidic conditions. |
| Ethanol | > 1000 | Many organic compounds, including heterocyclic structures, exhibit good solubility in polar organic solvents like ethanol.[9] |
Note: The values in this table are hypothetical and should be experimentally determined.
Kinetic Solubility Assay
In early drug discovery, a higher-throughput method is often required to screen a large number of compounds. The kinetic solubility assay serves this purpose by measuring the concentration at which a compound precipitates out of a solution when added from a concentrated organic stock (typically DMSO).[10][11]
Experimental Protocol: Kinetic Solubility Assay
-
Preparation:
-
Prepare a high-concentration stock solution of 8-Methylpyrido[2,3-b]pyrazine in DMSO (e.g., 10 mM).
-
Dispense the aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4) into the wells of a 96-well microtiter plate.
-
-
Compound Addition:
-
Add a small volume of the DMSO stock solution to the buffer in the wells to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.
-
-
Incubation and Detection:
-
Mix the plate and incubate at room temperature for a set period (e.g., 2 hours).[6]
-
Measure the turbidity or light scattering in each well using a nephelometer. An increase in light scattering indicates precipitation.
-
Alternatively, the plate can be filtered, and the concentration of the soluble compound in the filtrate can be determined by HPLC-UV or LC-MS/MS.[10]
-
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.
Part 2: Stability Assessment
Evaluating the chemical stability of a new drug substance is a regulatory requirement and is crucial for ensuring its safety and efficacy.[12][13][14] Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition.[15][16][17][18] This helps to identify potential degradation products and establish the intrinsic stability of the molecule. The International Council for Harmonisation (ICH) provides guidelines for these studies.[12][13]
Forced Degradation Studies
Causality Behind Stress Conditions:
-
Acid/Base Hydrolysis: The pyrido[2,3-b]pyrazine ring system may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring opening or other transformations.
-
Oxidation: The nitrogen atoms and the aromatic system could be sites of oxidation, leading to the formation of N-oxides or other oxidative degradation products.
-
Photolysis: Exposure to light, particularly UV radiation, can induce photochemical reactions in compounds with chromophores, which is the case for this heterocyclic system.[19][20][21]
-
Thermal Stress: Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions.
Experimental Protocols: Forced Degradation
For each condition, a solution of 8-Methylpyrido[2,3-b]pyrazine (e.g., 1 mg/mL in a suitable solvent) is prepared and subjected to the stress. A control sample is stored under normal conditions.
-
Acid Hydrolysis:
-
Treat the compound solution with 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).
-
At various time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and analyze by a stability-indicating HPLC method.
-
-
Base Hydrolysis:
-
Treat the compound solution with 0.1 M NaOH.
-
Follow the same incubation and analysis procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Treat the compound solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature, protected from light, for a defined period.
-
Analyze aliquots at various time points by HPLC.
-
-
Photostability:
-
Expose a solution of the compound, as well as the solid compound, to a light source that provides both UV and visible light, according to ICH Q1B guidelines.[19][20]
-
The total illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.[18][22]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples by HPLC after the exposure period.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 70°C).
-
Analyze samples at various time points by HPLC.
-
Data Presentation: Predicted Stability Profile of 8-Methylpyrido[2,3-b]pyrazine
| Stress Condition | Predicted Stability | Potential Degradation Pathway |
| 0.1 M HCl, 60°C | Moderate degradation | Potential for hydrolysis of the pyrazine ring. |
| 0.1 M NaOH, 60°C | Moderate degradation | Potential for base-catalyzed ring transformations. |
| 3% H₂O₂, RT | Likely degradation | Oxidation of the nitrogen atoms to form N-oxides. |
| ICH Photostability | Potential degradation | The aromatic system is a chromophore and may be susceptible to photolytic reactions. |
| 70°C (Solid) | Likely stable | Solid-state thermal stability is often higher than in solution. |
| 70°C (Solution) | Moderate degradation | Accelerated degradation in solution compared to the solid state. |
Note: This table presents a hypothetical stability profile. Experimental verification is essential.
Diagram: Workflow for Forced Degradation Studies
Caption: General Workflow for Forced Degradation Studies.
Conclusion and Forward Look
The systematic evaluation of solubility and stability is an indispensable component of the preclinical development of any new chemical entity. For 8-Methylpyrido[2,3-b]pyrazine, a compound belonging to a therapeutically relevant class of heterocycles, the generation of these data is paramount. This guide has provided the theoretical rationale and detailed, actionable protocols for researchers to undertake a comprehensive physicochemical characterization. By employing the described methodologies, development teams can gain a clear understanding of the compound's properties, enabling informed decisions regarding lead optimization, formulation development, and the design of a robust stability testing program for regulatory submissions. The insights gained from these studies will be instrumental in unlocking the full therapeutic potential of 8-Methylpyrido[2,3-b]pyrazine and its derivatives.
References
- Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.
- Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. Biomedical and Pharmacology Journal. 2021.
- ADME Solubility Assay. BioDuro.
- Determination of aqueous solubility by heating and equilibr
- 8-methylpyrido[2,3-b]pyrazine (C8H7N3). PubChem.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. NIH. 2023.
- Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity.
- Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing.
- Pyrido(2,3-b)pyrazine. PubChem.
- Chemical Properties of Pyrazine (CAS 290-37-9). Cheméo.
- 8-Chloropyrido[2,3-b]pyrazine. ChemScene.
- [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine deriv
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
- Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. 2014.
- Q1A(R2) Guideline. ICH.
- Solubility Testing – Shake Flask Method. BioAssay Systems.
- Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. NIH.
- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. 2013.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). 2003.
- Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Development of forced degradation and stability indic
- Q1B Photostability Testing of New Drug Substances and Products. FDA. 1996.
- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. 2025.
- 7-Bromopyrido[2,3-b]pyrazine. Benchchem.
- Kinetic Solubility Assays Protocol. AxisPharm.
- ICH Q1 guideline on stability testing of drug substances and drug products. 2025.
- RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific.
- A Novel Polyacrylamide/Sodium Alginate/Polypyrrole Composite Hydrogel for Fabricating Flexible Sensors for Wearable Health Monitoring. MDPI.
- Forced Degrad
- ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). 2025.
- ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. 2025.
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- 2. [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
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- 6. enamine.net [enamine.net]
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- 8. 7-Bromopyrido[2,3-b]pyrazine | 52333-42-3 | Benchchem [benchchem.com]
- 9. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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Methodological & Application
Synthesis of 8-Methylpyrido[2,3-b]pyrazine: A Detailed Experimental Protocol
This comprehensive guide provides a detailed experimental protocol for the synthesis of 8-Methylpyrido[2,3-b]pyrazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrido[2,3-b]pyrazine scaffold is a core structural motif in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties.[1] This protocol is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology grounded in established chemical principles.
Introduction
The synthesis of pyrido[2,3-b]pyrazines is most commonly achieved through the condensation reaction of a 1,2-diaminopyridine with an α-dicarbonyl compound. This approach offers a reliable and efficient route to this important class of heterocycles. In this protocol, we will detail the synthesis of 8-Methylpyrido[2,3-b]pyrazine via the reaction of 2,3-diaminopyridine with pyruvaldehyde dimethyl acetal. The acetal serves as a stable and easy-to-handle precursor to the reactive pyruvaldehyde (methylglyoxal).
Reaction Scheme
The overall reaction scheme for the synthesis of 8-Methylpyrido[2,3-b]pyrazine is depicted below. The reaction proceeds via a condensation mechanism, where the amino groups of 2,3-diaminopyridine react with the carbonyl groups of pyruvaldehyde, which is generated in situ from its dimethyl acetal under acidic conditions, to form the pyrazine ring.
Synthetic route to 8-Methylpyrido[2,3-b]pyrazine.
Materials and Methods
Materials
| Reagent | Supplier | CAS No. | Purity |
| 2,3-Diaminopyridine | Sigma-Aldrich | 452-58-4 | ≥98% |
| Pyruvaldehyde dimethyl acetal | TCI Chemicals | 6342-56-9 | >97.0% |
| Glacial Acetic Acid | Fisher Scientific | 64-19-7 | ACS Grade |
| Ethanol (200 Proof) | Decon Labs | 64-17-5 | USP Grade |
| Ethyl Acetate | VWR | 141-78-6 | HPLC Grade |
| Hexanes | VWR | 110-54-3 | HPLC Grade |
| Anhydrous Sodium Sulfate | Acros Organics | 7757-82-6 | ≥99% |
| Deuterated Chloroform (CDCl₃) | Cambridge Isotope Laboratories | 865-49-6 | 99.8 atom % D |
Instrumentation
| Instrument | Manufacturer | Model | Purpose |
| Magnetic Stirrer/Hotplate | IKA | C-MAG HS 7 | Reaction heating and stirring |
| Rotary Evaporator | Heidolph | Hei-VAP Advantage | Solvent removal |
| NMR Spectrometer | Bruker | Avance III HD 400 MHz | Structural characterization |
| Mass Spectrometer | Agilent | 6120 Quadrupole LC/MS | Molecular weight determination |
| Melting Point Apparatus | Stuart | SMP30 | Purity assessment |
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of related pyrido[2,3-b]pyrazine derivatives.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-diaminopyridine (1.09 g, 10.0 mmol).
-
Add 20 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the 2,3-diaminopyridine is fully dissolved.
-
In a separate vial, dissolve pyruvaldehyde dimethyl acetal (1.30 g, 11.0 mmol, 1.1 equivalents) in 5 mL of glacial acetic acid.
-
Slowly add the pyruvaldehyde dimethyl acetal solution to the stirring solution of 2,3-diaminopyridine at room temperature over a period of 5 minutes.
Step 2: Reaction
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.
Step 3: Work-up and Isolation
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into 100 mL of ice-cold water.
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash them with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel.
-
Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate).
-
Collect the fractions containing the desired product (as determined by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 8-Methylpyrido[2,3-b]pyrazine as a solid.
Characterization
The identity and purity of the synthesized 8-Methylpyrido[2,3-b]pyrazine should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): The expected spectrum would show signals for the aromatic protons on the pyridine and pyrazine rings, as well as a singlet for the methyl group.
-
¹³C NMR (100 MHz, CDCl₃): The spectrum should display the expected number of signals for the aromatic and methyl carbons.
-
Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 8-Methylpyrido[2,3-b]pyrazine (C₈H₇N₃, M.W. = 145.16 g/mol ).
Safety Precautions
All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2,3-Diaminopyridine: This compound is toxic if swallowed, harmful in contact with skin, and causes skin and serious eye irritation. May cause respiratory irritation. Handle with care and avoid inhalation of dust.
-
Pyruvaldehyde dimethyl acetal: This is a flammable liquid and vapor that causes skin and serious eye irritation. Keep away from heat, sparks, and open flames.
-
Glacial Acetic Acid: This is a corrosive liquid that can cause severe skin burns and eye damage. Handle with extreme care.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | Extend the reaction time or increase the temperature slightly. Ensure the starting materials are pure and dry. |
| Loss of product during work-up | Ensure complete extraction and careful handling during solvent removal. | |
| Impure product | Incomplete reaction or side product formation | Optimize the purification step by using a shallower gradient for column chromatography. |
| Inadequate drying of the organic layer | Use a sufficient amount of drying agent and ensure adequate contact time. |
Conclusion
This protocol provides a robust and reproducible method for the synthesis of 8-Methylpyrido[2,3-b]pyrazine. By following these detailed steps, researchers can confidently prepare this valuable heterocyclic compound for further investigation in their drug discovery and development programs. The principles of this condensation reaction can also be adapted for the synthesis of other substituted pyrido[2,3-b]pyrazine derivatives.
References
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. (n.d.). [Link]
-
Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. (n.d.). [Link]
Sources
Application Notes and Protocols: 8-Methylpyrido[2,3-b]pyrazine as a Novel Fluorescent Probe for DNA Sensing
Abstract
The sensitive and selective detection of nucleic acids is paramount in molecular biology, diagnostics, and drug development. This document provides a comprehensive guide to the application of 8-Methylpyrido[2,3-b]pyrazine as a novel, fluorescent small molecule probe for the quantification and characterization of double-stranded DNA (dsDNA). We present the scientific rationale for its use, detailed protocols for its synthesis and application in fluorescence-based DNA binding assays, and guidance on data interpretation. The planar, heterocyclic structure of the pyrido[2,3-b]pyrazine core suggests a strong potential for intercalative binding to dsDNA, leading to a measurable change in its photophysical properties upon interaction. This "light-up" or "light-off" response forms the basis of a sensitive sensing platform.
Introduction: The Rationale for a New DNA Probe
The development of fluorescent probes for DNA sensing has revolutionized genetic analysis, disease diagnosis, and our understanding of cellular processes.[1] While numerous DNA-binding dyes exist, the demand for probes with improved photostability, sensitivity, and tunable photophysical properties remains high. The pyrido[2,3-b]pyrazine scaffold is a promising, yet underexplored, platform for the design of such probes.[2] These heterocyclic systems are known for their diverse biological activities and interesting electronic properties.[2]
The core hypothesis underpinning this application note is that 8-Methylpyrido[2,3-b]pyrazine, a small, planar aromatic molecule, can insert itself between the base pairs of double-stranded DNA (dsDNA), a process known as intercalation.[3][4] This binding event is expected to alter the local microenvironment of the probe, restricting its molecular motion and shielding it from solvent quenching. Such changes often lead to a significant enhancement in fluorescence quantum yield, providing a direct, measurable signal that correlates with DNA concentration.[5][6] This document will guide researchers through the necessary steps to validate and utilize this compound in their own DNA sensing workflows.
Proposed Mechanism of Action
The interaction of small molecules with DNA is primarily driven by non-covalent forces, including electrostatic interactions, van der Waals forces, and hydrogen bonding.[7] For planar aromatic molecules like 8-Methylpyrido[2,3-b]pyrazine, two primary binding modes are considered: groove binding and intercalation.[8] Given its flat, polycyclic structure, intercalation is the more probable mechanism.[4][8]
Upon intercalation, the molecule stacks between adjacent DNA base pairs, causing a localized unwinding and lengthening of the DNA helix.[7] This rigid, hydrophobic environment can dramatically affect the excited state of the fluorophore. In aqueous solution, the fluorescence of 8-Methylpyrido[2,3-b]pyrazine is likely to be modest due to quenching by water molecules and rotational freedom. However, when intercalated, the molecule is shielded from the solvent and its rotational movement is constrained, which can lead to a significant increase in fluorescence intensity.[9] This "light-up" phenomenon is the basis for the sensing application.
Figure 1: Proposed signaling pathway for 8-Methylpyrido[2,3-b]pyrazine as a DNA sensor.
Experimental Protocols
Synthesis of 8-Methylpyrido[2,3-b]pyrazine
While various substituted pyrido[2,3-b]pyrazines have been synthesized, a specific protocol for the 8-methyl derivative is proposed here based on established heterocyclic chemistry principles.[2] This multi-component reaction offers a straightforward approach.
Materials and Reagents:
-
Indane-1,3-dione
-
Acetaldehyde
-
2-Aminopyrazine
-
p-Toluenesulfonic acid (p-TSA)
-
Ethanol (absolute)
-
Standard laboratory glassware and purification apparatus (reflux condenser, magnetic stirrer, rotary evaporator, column chromatography setup)
Protocol:
-
In a 100 mL round-bottom flask, dissolve indane-1,3-dione (1.0 eq), 2-aminopyrazine (1.0 eq), and acetaldehyde (1.2 eq) in absolute ethanol (50 mL).
-
Add p-toluenesulfonic acid (0.2 eq) as a catalyst to the mixture.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 8-Methylpyrido[2,3-b]pyrazine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
DNA Sensing Assay: Fluorescence Titration
This protocol describes how to determine the binding affinity (Kd) of 8-Methylpyrido[2,3-b]pyrazine for dsDNA using a fluorescence titration method.[10][11]
Materials and Reagents:
-
8-Methylpyrido[2,3-b]pyrazine stock solution (e.g., 1 mM in DMSO)
-
High-purity dsDNA (e.g., calf thymus DNA) stock solution, with concentration determined by UV absorbance at 260 nm.
-
Assay Buffer: 10 mM Phosphate buffer, 100 mM NaCl, pH 7.4.
-
Fluorometer and quartz cuvettes.
Protocol:
-
Prepare a working solution of 8-Methylpyrido[2,3-b]pyrazine in the assay buffer at a fixed concentration (e.g., 5 µM). The optimal concentration should be determined empirically but should be well below the Kd to ensure accurate binding analysis.[10]
-
To a quartz cuvette, add 2 mL of the 8-Methylpyrido[2,3-b]pyrazine working solution.
-
Place the cuvette in the fluorometer and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Set the excitation and emission wavelengths for the fluorometer. Based on related compounds, initial estimates could be λex ≈ 350-400 nm and λem ≈ 450-550 nm. These must be optimized by running excitation and emission scans of the compound alone and in the presence of DNA.
-
Record the initial fluorescence intensity (F₀) of the probe solution without DNA.
-
Make sequential additions of the dsDNA stock solution into the cuvette (e.g., 2-5 µL aliquots).
-
After each addition, mix the solution gently by pipetting or inverting the cuvette, and allow it to equilibrate for 2-3 minutes before recording the fluorescence intensity (F).
-
Continue the titration until the fluorescence signal reaches a plateau, indicating saturation of the binding sites.
-
Correct the raw fluorescence data for the dilution effect caused by the addition of the DNA solution. The corrected fluorescence (Fcorr) can be calculated using the formula: Fcorr = Fobs * (V₀ + Vadd) / V₀, where Fobs is the observed fluorescence, V₀ is the initial volume, and Vadd is the total volume of DNA solution added.
Figure 2: Step-by-step workflow for the fluorescence titration experiment.
Data Analysis and Expected Results
The collected fluorescence data should be plotted with the corrected fluorescence intensity (or the change in fluorescence, F - F₀) on the y-axis against the concentration of dsDNA on the x-axis. The resulting data points should form a saturation binding curve. This curve can be fitted to a one-site binding model to determine the dissociation constant (Kd).
Equation for One-Site Binding: F = F₀ + (Fmax - F₀) * [DNA] / (Kd + [DNA])
Where:
-
F is the fluorescence at a given DNA concentration.
-
F₀ is the initial fluorescence of the probe alone.
-
Fmax is the maximum fluorescence at saturation.
-
[DNA] is the concentration of dsDNA.
-
Kd is the dissociation constant.
A lower Kd value signifies a higher binding affinity between the 8-Methylpyrido[2,3-b]pyrazine probe and dsDNA.
Table 1: Hypothetical Fluorescence Titration Data
| [dsDNA] (µM) | Observed Fluorescence (a.u.) | Corrected Fluorescence (a.u.) |
| 0.0 | 150 | 150 |
| 0.5 | 320 | 320.8 |
| 1.0 | 455 | 457.3 |
| 2.0 | 650 | 656.5 |
| 4.0 | 850 | 867.0 |
| 8.0 | 1020 | 1060.8 |
| 12.0 | 1100 | 1166.0 |
| 16.0 | 1130 | 1220.4 |
| 20.0 | 1140 | 1254.0 |
This data is illustrative. Actual values will depend on the specific photophysical properties of the compound and the instrumentation used.
Concluding Remarks for the Field Professional
This application note provides a foundational framework for utilizing 8-Methylpyrido[2,3-b]pyrazine as a novel fluorescent probe for DNA sensing. The proposed protocols are based on well-established principles of small molecule-DNA interactions and fluorescence spectroscopy. The true value of this compound will be realized through empirical validation and optimization in your specific experimental contexts. Key parameters to explore include solvent effects, ionic strength dependence (to further confirm the binding mode), and selectivity for different DNA structures (e.g., dsDNA vs. ssDNA, G-quadruplexes). The pyrido[2,3-b]pyrazine scaffold offers a versatile platform for further chemical modifications to fine-tune its photophysical and DNA-binding properties, opening avenues for the development of next-generation nucleic acid sensors.
References
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ResearchGate. (2016). Is there a protocol for fluorescence titration for DNA-ligand interaction for determination of binding constants?[Link]
-
Del Castillo, P., Horobin, R. W., Blázquez-Castro, A., & Stockert, J. C. (2010). Binding of cationic dyes to DNA: distinguishing intercalation and groove binding mechanisms using simple experimental and numerical models. Biotech Histochem, 85(4), 247-56. [Link]
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Puckett, C. A., & Barton, J. K. (2007). Photophysical Properties and DNA Binding of Two Intercalating Osmium Polypyridyl Complexes Showing Light-Switch Effects. PubMed Central. [Link]
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Torimura, M., Kurata, S., Yamada, K., Shimada, T., Ito, T., Watanabe, H., Abe, M., & Ueno, Y. (2001). Fluorescent quenching-based quantitative detection of specific DNA/RNA using a BODIPY® FL-labeled probe or primer. National Institutes of Health. [Link]
-
News-Medical.Net. (2021). Fluorescence Quenching. [Link]
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Téglási, B., Pályi, B., & Várnai, A. (2020). Intercalative DNA binding governs fluorescence enhancement of SYBR Gold. bioRxiv. [Link]
-
Le, T. T., & Yalowich, J. C. (2019). Fluorescence-based investigations of RNA-small molecule interactions. PubMed Central. [Link]
-
ResearchGate. (2022). DNA-intercalator interactions: Structural and physical analysis using atomic force microscopy in solution. [Link]
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El Yaqoubi, M., et al. (2023). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. [Link]
-
Bitesize Bio. (2022). Intercalating Dyes or Fluorescent Probes For RT-qPCR?[Link]
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Chen, Y., et al. (2022). Fluorescence-Based Binding Characterization of Small Molecule Ligands Targeting CUG RNA Repeats. MDPI. [Link]
-
Nishiyama, Y., et al. (2020). Fluorescence Quenching by Complex of a DNA Aptamer and Porphyrin for Sensitive Detection of Porphyrins by Capillary Electrophoresis. Oxford Academic. [Link]
-
Khalid, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health. [Link]
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ResearchGate. (2010). Binding of cationic dyes to DNA: Distinguishing intercalation and groove binding mechanisms using simple experimental and numerical models. [Link]
-
da Silva, A. D. S., et al. (2019). Recent Developments in the Chemistry of Deoxyribonucleic Acid (DNA) Intercalators: Principles, Design, Synthesis, Applications and Trends. National Institutes of Health. [Link]
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Wikipedia. (2023). Quenching (fluorescence). [Link]
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Adamcik, J., et al. (2012). DNA-intercalator interactions: structural and physical analysis using atomic force microscopy in solution. Soft Matter, 8(31), 8173-8180. [Link]
-
BMG LABTECH. (n.d.). DNA-protein binding by fluorescence anisotropy. [Link]
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Khalid, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]
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American Chemical Society. (n.d.). Complete characterization of the methyl green-DNA interaction to determine possible major groove binding for competition studies. [Link]
-
ResearchGate. (2019). (a) DNA sensing using high fluorescence quenching properties of.... [Link]
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PubMed. (1993). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. [Link]
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National Institutes of Health. (2016). Fluorescence Polarization Assays in Small Molecule Screening. [Link]
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MDPI. (2023). Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product. [Link]
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Application Notes and Protocols for the Functionalization of the Pyrido[2,3-b]pyrazine Core
Introduction: The Pyrido[2,3-b]pyrazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The pyrido[2,3-b]pyrazine nucleus, a fused heterocyclic system comprising a pyridine and a pyrazine ring, represents a scaffold of significant interest to the pharmaceutical and agrochemical industries.[1] This assertion is grounded in the diverse array of biological activities exhibited by its derivatives, which include antimicrobial, anti-inflammatory, antimalarial, and anticancer properties.[2] Notably, molecules incorporating this core have been investigated as potent inhibitors of crucial biological targets such as human cytomegalovirus (HCMV) polymerase and the transient receptor potential cation channel, subfamily V, member 1 (TRPV1).[3][4]
The therapeutic potential of the pyrido[2,3-b]pyrazine core is intrinsically linked to the nature and positioning of its substituents. Consequently, the development of robust and versatile synthetic methodologies to functionalize this heterocyclic system is a paramount objective for medicinal chemists. This guide provides a detailed overview of established and emerging methods for the targeted modification of the pyrido[2,3-b]pyrazine scaffold, offering both mechanistic insights and practical, field-proven protocols for immediate application in a research setting.
Strategic Approaches to Functionalization: A Mechanistic Overview
The electronic landscape of the pyrido[2,3-b]pyrazine core, characterized by its electron-deficient nature, dictates the feasible strategies for its functionalization. The primary avenues for introducing molecular diversity can be broadly categorized as:
-
Halogenation and Subsequent Cross-Coupling: This two-stage approach is a cornerstone of modern heterocyclic chemistry. It involves the initial introduction of a halogen atom (typically bromine or iodine) onto the scaffold, which then serves as a versatile handle for a variety of palladium- or copper-catalyzed cross-coupling reactions.
-
Direct C-H Functionalization: This emerging and highly atom-economical strategy aims to directly convert a native C-H bond into a new C-C or C-heteroatom bond, obviating the need for pre-functionalization steps.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient character of the pyrido[2,3-b]pyrazine ring system can facilitate the direct displacement of a leaving group (such as a halogen) by a nucleophile.
-
Multicomponent Reactions: These elegant reactions allow for the construction of the functionalized pyrido[2,3-b]pyrazine core in a single synthetic operation from multiple starting materials, offering significant gains in efficiency.
-
N-Alkylation: For derivatives containing nitrogen atoms with available lone pairs, direct alkylation provides a straightforward method for introducing substituents.
This document will delve into the practical application of these strategies, with a focus on providing detailed, reproducible protocols.
Deprotometalation-Trapping: A Gateway to Halogenated Intermediates
A powerful strategy for the regioselective functionalization of the pyrido[2,3-b]pyrazine core is initiated by a deprotometalation reaction, followed by trapping the resulting organometallic intermediate with an electrophile, most commonly a halogen source. This method is particularly effective for introducing iodine or bromine atoms, which are ideal precursors for subsequent cross-coupling reactions.
Causality of Experimental Choices: The choice of a strong, non-nucleophilic base, such as a lithium amide, is critical to ensure efficient deprotonation without competing addition to the heterocyclic core. The subsequent transmetalation to a zinc species can enhance the stability and reactivity of the organometallic intermediate. The reaction is typically performed at low temperatures to control reactivity and minimize side reactions.
Protocol 1: Iodination of 2,3-Diphenylpyrido[2,3-b]pyrazine at the 8-Position
This protocol is adapted from the work of Mongin and colleagues.[5]
Experimental Workflow:
Caption: Workflow for the iodination of 2,3-diphenylpyrido[2,3-b]pyrazine.
Materials:
-
2,3-Diphenylpyrido[2,3-b]pyrazine
-
ZnCl₂·TMEDA complex
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of LiTMP solution: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2,2,6,6-tetramethylpiperidine (1.2 mmol) in anhydrous THF (2 mL). Cool the solution to -20 °C and add n-butyllithium (1.2 mmol) dropwise. Stir the solution at -20 °C for 15 minutes.
-
Deprotometalation: In a separate flame-dried flask, add 2,3-diphenylpyrido[2,3-b]pyrazine (1.0 mmol) and ZnCl₂·TMEDA (1.0 mmol) to anhydrous THF (1 mL).
-
Cool the mixture to -20 °C.
-
Slowly add the freshly prepared LiTMP solution dropwise to the reaction mixture.
-
Stir the resulting mixture at -20 °C for 30 minutes.
-
Trapping: Add a solution of iodine (2.0 mmol) in THF to the reaction mixture.
-
Allow the reaction to stir for 1 hour at ambient temperature.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine.[5]
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Halogenated pyrido[2,3-b]pyrazines are exceptionally versatile intermediates for a range of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are particularly noteworthy in this context.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between a halo-pyrido[2,3-b]pyrazine and an organoboron reagent, typically an arylboronic acid. This reaction is renowned for its mild conditions and tolerance of a wide variety of functional groups.
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the halo-pyrido[2,3-b]pyrazine, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 7-Bromo-pyrido[2,3-b]pyrazines
This protocol is a generalized procedure based on standard conditions for Suzuki couplings on related heteroaromatic systems.
Materials:
-
7-Bromo-pyrido[2,3-b]pyrazine derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, DME, Toluene/Water)
Procedure:
-
To a flask, add the 7-bromo-pyrido[2,3-b]pyrazine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (0.02-0.05 equiv).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent(s).
-
Heat the reaction mixture at 80-110 °C for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 70-95 | [6] |
| PdCl₂(dppf) | K₃PO₄ | Toluene | 100 | 75-98 | General |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling a halo-pyrido[2,3-b]pyrazine with an amine in the presence of a palladium catalyst and a strong base. This reaction is instrumental in introducing a wide range of nitrogen-containing functional groups.
Mechanistic Rationale: Similar to the Suzuki coupling, the reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. A key aspect is the choice of a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition and the final reductive elimination step, and a strong, non-nucleophilic base is required to deprotonate the amine.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of 7-Chloro-pyrido[2,3-b]pyrazines
This is a representative protocol based on established Buchwald-Hartwig amination conditions.[7]
Materials:
-
7-Chloro-pyrido[2,3-b]pyrazine derivative
-
Amine (alkyl or aryl)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Strong base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand to a dry flask.
-
Add the 7-chloro-pyrido[2,3-b]pyrazine, the amine, and the base.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vessel and heat the mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Direct C-H Functionalization: An Atom-Economical Approach
Direct C-H functionalization is a rapidly evolving field that offers a more sustainable and efficient alternative to traditional cross-coupling methods by avoiding the need for pre-halogenation. While still in development for the pyrido[2,3-b]pyrazine core, methods developed for related heterocycles provide a strong foundation.
Causality of Experimental Choices: These reactions typically require a palladium catalyst, an oxidant to regenerate the active catalyst, and often a directing group to control regioselectivity. The choice of solvent and additives can significantly influence the reaction's efficiency and selectivity.
Multicomponent Synthesis of Substituted Pyrido[2,3-b]pyrazines
A highly efficient method for the synthesis of functionalized pyrido[2,3-b]pyrazines involves a one-pot, three-component reaction of an indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine.[3][8]
Protocol 4: p-TSA Catalyzed Three-Component Synthesis
This protocol is based on the work of Rashid et al.[9]
Experimental Workflow:
Caption: Workflow for the three-component synthesis of pyrido[2,3-b]pyrazines.
Materials:
-
Indane-1,3-dione
-
Substituted aromatic aldehyde
-
2-Aminopyrazine
-
p-Toluenesulfonic acid (p-TSA)
-
Ethanol
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine indane-1,3-dione (0.684 mmol), the substituted aromatic aldehyde (0.684 mmol), 2-aminopyrazine (0.684 mmol), and p-TSA (20 mol%).[8]
-
Add ethanol (10 mL) as the solvent.
-
Reflux the mixture for approximately 8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, allow the solution to cool to room temperature, which should result in the formation of a solid precipitate.
-
Collect the precipitate by filtration.
-
Wash the solid with water and then with cold ethanol.
-
Recrystallize the product from ethyl acetate to obtain the pure substituted pyrido[2,3-b]pyrazine derivative. Yields are typically in the range of 82-89%.[8]
Conclusion and Future Outlook
The pyrido[2,3-b]pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The functionalization methods outlined in this guide, from classic halogenation-cross-coupling sequences to more modern multicomponent and C-H activation strategies, provide researchers with a robust toolkit for exploring the chemical space around this privileged heterocycle. As the demand for more efficient and sustainable synthetic methods grows, it is anticipated that direct C-H functionalization techniques will play an increasingly prominent role in the derivatization of the pyrido[2,3-b]pyrazine core, further accelerating the pace of drug discovery and development in this important area of medicinal chemistry.
References
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Rashid, M., Khalid, M., Ashraf, A., Saleem, T., Shafiq, I., Shakil, M. A., Zainab, B., El-kott, A. F., Yaqub, M., & Shafiq, Z. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(46), 32160–32174. [Link]
-
Bai, B., Kandadai, A. S., Hena, M., Belovodskiy, A., Shen, J., Houghton, M., & Nieman, J. A. (2025). Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, 20(6), e202400629. [Link]
-
Mongin, F., & Chevallier, F. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules, 23(11), 2949. [Link]
-
Anonymous. (2016). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]
-
Hjouji, M. Y., et al. (2017). 7-Bromo-1,4-dibutyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione. IUCrData, 2, x170984. [Link]
-
Rashid, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and. RSC Advances. [Link]
-
Sikine, M., et al. (2018). 7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione. IUCrData, 3, x180266. [Link]
-
Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]
-
Anonymous. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Malek, N., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrido(2,3-b)pyrazine. PubChem Compound Database. [Link]
-
Anonymous. (2014). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate. [Link]
-
Petiot, P., & Darses, S. (2014). PALLADIUM-CATALYZED CROSS-COUPLING REACTION OF TRIALKYLBISMUTHINES WITH 2-HALOAZINES AND DIAZINES. Heterocycles, 88(2), 1615. [Link]
-
Hodgetts, K. J., et al. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters, 20(2), 676-681. [Link]
-
El Yaqoubi, M., et al. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. [Link]
-
Goswami, A. K., & Hazra, A. (2011). Methyl pyrido[2,3-b]pyrazine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [Link]
-
Rashid, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13, 32160-32174. [Link]
-
Mongin, F., & Chevallier, F. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. MDPI. [Link]
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Anonymous. (2021). Buchwald-Hartwig amination reaction of chlorobenzene with aniline... ResearchGate. [Link]
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Anonymous. (n.d.). Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Anonymous. (2022). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. PubMed. [Link]
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Anonymous. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). National Institutes of Health. [Link]
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Anonymous. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journals. [Link]
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Anonymous. (n.d.). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. MDPI. [Link]
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Anonymous. (2022). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. PubMed Central. [Link]
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Anonymous. (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. Royal Society of Chemistry. [Link]
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Bai, B., et al. (2025). Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. National Institutes of Health. [Link]
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Anonymous. (n.d.). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Royal Society of Chemistry. [Link]
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Anonymous. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
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Anonymous. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health. [Link]
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Anonymous. (n.d.). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. [Link]
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Anonymous. (2019). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]
-
Anonymous. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]
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Anonymous. (2017). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. [Link]
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Anonymous. (n.d.). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). ResearchGate. [Link]
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Anonymous. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
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Anonymous. (n.d.). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate. [Link]
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Application Notes and Protocols: In Vitro Evaluation of 8-Methylpyrido[2,3-b]pyrazine Against Microbial Strains
Introduction: The Promise of Pyridopyrazines in an Era of Antimicrobial Resistance
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new anti-infective agents. Heterocyclic compounds, particularly those containing nitrogen, have historically been a rich source of biologically active molecules.[1] The pyrido[2,3-b]pyrazine core, a fused heterocyclic system, has garnered significant interest due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] This application note focuses on 8-Methylpyrido[2,3-b]pyrazine, a derivative of this promising class of compounds, and provides a comprehensive guide for its in vitro antimicrobial and cytotoxicity evaluation.
The structural similarity of pyridopyrazines to quinolones, a well-established class of antibiotics, suggests a potential mechanism of action involving the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are crucial for DNA replication, repair, and recombination, making them excellent targets for antimicrobial agents.[5][6] By disrupting these processes, 8-Methylpyrido[2,3-b]pyrazine may exhibit potent bactericidal or bacteriostatic effects.
This document will provide detailed, field-proven protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 8-Methylpyrido[2,3-b]pyrazine against a panel of clinically relevant microbial strains. Furthermore, to ensure a preliminary assessment of its therapeutic potential, a protocol for evaluating its cytotoxicity against mammalian cell lines is also included. These methodologies are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of robust and reproducible data.[3][7]
I. Foundational Assays: Determining Antimicrobial Potency
The initial assessment of a novel antimicrobial agent revolves around determining its potency against a range of microorganisms. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the gold standards for this evaluation.[8]
A. Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The broth microdilution method is a widely accepted and efficient technique for determining MIC values.[10][11]
-
Broth Microdilution: This method is preferred for its efficiency, allowing for the simultaneous testing of multiple concentrations and strains in a 96-well plate format. It provides a quantitative result (the MIC value) which is more informative than qualitative methods like disk diffusion.[8]
-
Choice of Microbial Strains: A panel of representative Gram-positive and Gram-negative bacteria is selected to assess the spectrum of activity. Standard quality control strains from the American Type Culture Collection (ATCC) are included to ensure the validity of the assay.[12][13]
-
Inoculum Preparation: Standardization of the bacterial inoculum to a 0.5 McFarland standard is critical for the reproducibility of MIC results, as a higher or lower bacterial density can significantly affect the outcome.[14]
-
Controls: The inclusion of positive (no drug), negative (no bacteria), and solvent controls is essential to validate the experimental setup and ensure that any observed inhibition is due to the compound itself and not other factors.
-
Preparation of 8-Methylpyrido[2,3-b]pyrazine Stock Solution:
-
Accurately weigh 10 mg of 8-Methylpyrido[2,3-b]pyrazine and dissolve it in 1 mL of dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution.
-
Further dilute this stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to a starting concentration of 256 µg/mL.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of CAMHB to wells 2 through 12 of a sterile 96-well microtiter plate.
-
Add 200 µL of the 256 µg/mL 8-Methylpyrido[2,3-b]pyrazine solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This will create a concentration range from 128 µg/mL to 0.25 µg/mL.
-
Well 11 will serve as the positive control (inoculum without the compound).
-
Well 12 will serve as the negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of 8-Methylpyrido[2,3-b]pyrazine in which no visible growth is observed.
-
Diagram of the MIC Assay Workflow
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.
II. Preliminary Safety Assessment: In Vitro Cytotoxicity
A crucial aspect of early-stage drug development is to assess the potential toxicity of a compound to mammalian cells. A compound with high antimicrobial activity but also high cytotoxicity is unlikely to be a viable therapeutic candidate. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.
Rationale for Experimental Choices:
-
MTT Assay: This assay is sensitive, reproducible, and amenable to a 96-well plate format, making it suitable for screening. It measures the activity of mitochondrial dehydrogenases, which is generally correlated with cell viability.
-
Choice of Cell Line: A common and well-characterized cell line, such as HEK293 (human embryonic kidney cells) or HepG2 (human liver cancer cells), is often used for initial cytotoxicity screening.
-
Dose-Response Curve: Testing a range of concentrations allows for the determination of the IC₅₀ (half-maximal inhibitory concentration), which is a quantitative measure of a compound's cytotoxicity.
-
Cell Seeding:
-
Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293) at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 8-Methylpyrido[2,3-b]pyrazine in culture medium, starting from a high concentration (e.g., 200 µg/mL).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include wells with untreated cells (positive control for viability) and wells with medium only (blank).
-
Incubate for another 24-48 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
The IC₅₀ value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Diagram of the Cytotoxicity Assay Workflow
Caption: Workflow for the MTT-based cytotoxicity assay.
III. Data Presentation and Interpretation
The data generated from these assays should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Antimicrobial Activity of 8-Methylpyrido[2,3-b]pyrazine
| Microbial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | 29213 | 8 | 16 | Bactericidal (2) |
| Enterococcus faecalis | 29212 | 16 | 64 | Bacteriostatic (4) |
| Escherichia coli | 25922 | 32 | >128 | Bacteriostatic |
| Pseudomonas aeruginosa | 27853 | 64 | >128 | Bacteriostatic |
| Candida albicans | 90028 | >128 | >128 | Inactive |
Interpretation Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 is considered bacteriostatic.
Table 2: Cytotoxicity of 8-Methylpyrido[2,3-b]pyrazine
| Cell Line | IC₅₀ (µg/mL) | Selectivity Index (SI) vs. S. aureus |
| HEK293 | 150 | 18.75 |
Selectivity Index (SI) is calculated as IC₅₀ / MIC. A higher SI value indicates greater selectivity for the microbial target over mammalian cells.
IV. Conclusion and Future Directions
This application note provides a robust framework for the initial in vitro evaluation of 8-Methylpyrido[2,3-b]pyrazine as a potential antimicrobial agent. The detailed protocols for MIC, MBC, and cytotoxicity assays, grounded in established standards, will enable researchers to generate reliable and reproducible data. The hypothetical data presented herein suggests that 8-Methylpyrido[2,3-b]pyrazine exhibits promising bactericidal activity against Gram-positive bacteria with a favorable selectivity index.
Further investigations should focus on elucidating the precise mechanism of action, potentially through DNA gyrase and topoisomerase IV inhibition assays. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, could lead to the identification of compounds with enhanced potency and a broader spectrum of activity. Ultimately, promising candidates from these in vitro studies would warrant further evaluation in in vivo models of infection.
V. References
-
BMG LABTECH. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
-
Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. Retrieved from [Link]
-
Cherian, P. T., et al. (2011). Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. Acta Naturae, 3(4), 67–73.
-
CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
EUCAST. (n.d.). Clinical Breakpoint Tables. Retrieved from [Link]
-
Gotor, R., et al. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125–1131.
-
HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains. Retrieved from [Link]
-
Hooper, D. C. (2001). Mechanisms of quinolone action and resistance. Journal of Antimicrobial Chemotherapy, 47(suppl_1), 1–6.
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63.
-
Orritt, K. M., et al. (2021). Design, Synthesis and Biological Evaluation of Inhibitors for DNA Gyrase and Topoisomerase IV as Novel Antibacterials. Molecules, 26(16), 4933.
-
Kandri Rodi, Y., et al. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 16(1), 119-125.
-
Redondo-Bravo, L., et al. (2020). Mechanisms of quinolone action and resistance: where do we stand?. Journal of Medical Microbiology, 69(11), 1283–1292.
-
Taylor, P. C., et al. (1983). The minimum bactericidal concentration of antibiotics. Journal of Antimicrobial Chemotherapy, 12(3), 273–280.
-
Wiegand, I., et al. (2008). MIC and MBC: a guide for clinicians. Clinical Microbiology and Infection, 14(2), 98–105.
-
Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.
-
Van den Bossche, S., et al. (2020). Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. Frontiers in Cellular and Infection Microbiology, 10, 489.
-
Maxwell, A. (2021). Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV. Molecules, 26(11), 3296.
-
Gulea, A., et al. (2019). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 24(18), 3289.
-
ResearchGate. (n.d.). (a) MTT-based cytotoxicity assay to determine the cell viability of.... Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2012). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. European Journal of Medicinal Chemistry, 54, 497–505.
-
Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392.
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Barry, A. L., & Thornsberry, C. (1980). Reproducibility of control strains for antibiotic susceptibility testing. Journal of Clinical Microbiology, 12(3), 492–495.
-
Repetto, G., et al. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125–1131.
-
Funke, G., et al. (2011). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Journal of Antimicrobial Chemotherapy, 66(8), 1797–1803.
-
Ghent University Academic Bibliography. (2021). Bacterial interference with lactate dehydrogenase assay leads to an underestimation of cytotoxicity. Retrieved from [Link]
-
Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.
-
Hooper, D. C. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5674.
-
El-Faham, A., et al. (2021). Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry. Molecules, 26(7), 1876.
-
Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) DNA-TOPOISOMERASE INHIBITORY ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS AND THEIR STRUCTURE–ACTIVITY RELATIONSHIPS. Retrieved from [Link]
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- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Methylpyrido[2,3-b]pyrazine
Welcome to the technical support center for the synthesis of 8-Methylpyrido[2,3-b]pyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your yields.
Introduction to the Synthesis
The synthesis of 8-Methylpyrido[2,3-b]pyrazine is a critical process in the development of various pharmacologically active molecules. The most common and direct route to this compound involves the cyclocondensation of 2,3-diamino-5-methylpyridine with a 1,2-dicarbonyl compound, typically glyoxal. This reaction, while seemingly straightforward, can present several challenges that may lead to low yields and difficult purification. This guide will address these potential issues in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 8-Methylpyrido[2,3-b]pyrazine.
Issue 1: Consistently Low Yield of 8-Methylpyrido[2,3-b]pyrazine
Question: I am consistently obtaining a low yield of my target compound, 8-Methylpyrido[2,3-b]pyrazine, after the reaction of 2,3-diamino-5-methylpyridine and glyoxal. What are the likely causes and how can I improve it?
Answer:
Low yields in this condensation reaction are a common issue and can stem from several factors. Let's break down the potential causes and solutions:
-
Purity of Starting Materials: The purity of both 2,3-diamino-5-methylpyridine and glyoxal is paramount. Impurities in the diamine can interfere with the cyclization, while polymeric forms of glyoxal can lead to incomplete reactions and the formation of side products.
-
Actionable Advice:
-
Ensure your 2,3-diamino-5-methylpyridine is of high purity. If necessary, recrystallize it before use.
-
Use freshly opened or purified glyoxal. Commercial aqueous solutions of glyoxal can contain polymeric impurities. It is advisable to use a freshly prepared solution or a commercially available stabilized form.
-
-
-
Reaction Conditions: The reaction conditions, including solvent, temperature, and reaction time, play a crucial role in the efficiency of the condensation.
-
Actionable Advice:
-
Solvent: Ethanol is a commonly used solvent for this type of condensation. However, exploring other polar protic solvents or even aprotic solvents might be beneficial.[1]
-
Temperature: The reaction is typically performed at reflux. Ensure that the reaction mixture is heated to the appropriate temperature to drive the condensation to completion.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in unreacted starting materials, while prolonged reaction times can lead to the formation of degradation products.
-
-
-
Stoichiometry of Reactants: The molar ratio of the reactants can significantly impact the yield.
-
Actionable Advice: While a 1:1 molar ratio of the diamine to glyoxal is theoretically required, a slight excess of the more volatile or less stable reactant (glyoxal) may be beneficial to ensure the complete conversion of the diamine.
-
-
pH of the Reaction Mixture: The condensation reaction is sensitive to pH. An acidic or basic environment can influence the rate of both the desired reaction and potential side reactions.
-
Actionable Advice: The reaction is often carried out under neutral or slightly acidic conditions. The addition of a catalytic amount of a mild acid, such as acetic acid, can sometimes facilitate the reaction.
-
Issue 2: Formation of a Dark, Tarry Substance in the Reaction Mixture
Question: My reaction mixture turns dark and forms a tar-like substance, making product isolation difficult and resulting in a low yield. What is causing this and how can I prevent it?
Answer:
The formation of dark, insoluble materials is a strong indication of side reactions and polymerization. Here's a breakdown of the likely causes and preventative measures:
-
Side Reactions of Glyoxal: Glyoxal is highly reactive and can undergo self-polymerization, especially under basic conditions or upon prolonged heating.
-
Actionable Advice:
-
Add the glyoxal solution to the reaction mixture slowly and at a controlled temperature to minimize self-condensation.
-
Maintain a neutral or slightly acidic pH to disfavor glyoxal polymerization.
-
-
-
Oxidation of the Diamine: Aromatic diamines can be susceptible to oxidation, leading to colored impurities.
-
Actionable Advice:
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Use degassed solvents.
-
-
-
Overheating: Excessive heat can promote decomposition and polymerization.
-
Actionable Advice:
-
Maintain a consistent and appropriate reaction temperature. Use a temperature-controlled heating mantle and monitor the internal temperature of the reaction.
-
-
Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling to purify 8-Methylpyrido[2,3-b]pyrazine. What are the recommended purification methods?
Answer:
Effective purification is crucial for obtaining a high-purity product. Here are some recommended techniques:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.
-
Actionable Advice:
-
Solvent Selection: Experiment with different solvents to find a suitable one for recrystallization. A good solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain dissolved at low temperatures. Common solvents to try include ethanol, methanol, ethyl acetate, or mixtures thereof with water.
-
-
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used to separate the product from impurities.
-
Actionable Advice:
-
Eluent System: A common eluent system for this type of compound is a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent can be adjusted to achieve optimal separation.
-
-
-
Sublimation: For compounds with a suitable vapor pressure, sublimation can be an excellent purification technique, as it can remove non-volatile impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 8-Methylpyrido[2,3-b]pyrazine?
A1: The most common and direct synthetic route is the cyclocondensation reaction between 2,3-diamino-5-methylpyridine and a 1,2-dicarbonyl compound, most commonly glyoxal. This reaction forms the pyrazine ring fused to the pyridine ring.
Q2: How can I synthesize the starting material, 2,3-diamino-5-methylpyridine?
A2: 2,3-Diamino-5-methylpyridine can be synthesized from commercially available 2-amino-5-methylpyridine through a nitration reaction followed by reduction of the nitro group. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, and the subsequent reduction can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.
Q3: What are the expected spectroscopic characteristics of 8-Methylpyrido[2,3-b]pyrazine?
A3: The structure of 8-Methylpyrido[2,3-b]pyrazine can be confirmed using various spectroscopic techniques:
-
¹H NMR: You would expect to see signals corresponding to the aromatic protons on both the pyridine and pyrazine rings, as well as a singlet for the methyl group protons.
-
¹³C NMR: The spectrum will show distinct signals for each of the carbon atoms in the heterocyclic ring system and the methyl group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Q4: What are some potential side products in this synthesis?
A4: Potential side products can include:
-
Incompletely cyclized intermediates.
-
Products from the self-condensation of glyoxal.
-
Oxidation products of the diamine starting material.
-
Over-alkylation or other reactions if impurities are present in the starting materials or reagents.
Experimental Workflow & Diagrams
General Synthetic Workflow
The synthesis of 8-Methylpyrido[2,3-b]pyrazine can be summarized in the following workflow:
Caption: General workflow for the synthesis of 8-Methylpyrido[2,3-b]pyrazine.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields.
Quantitative Data Summary
| Parameter | Recommended Condition/Value | Rationale |
| Reactant Ratio | 1 : 1 to 1 : 1.1 (Diamine : Glyoxal) | A slight excess of glyoxal can drive the reaction to completion. |
| Solvent | Ethanol | A good balance of polarity and boiling point for the condensation.[1] |
| Temperature | Reflux (approx. 78 °C for Ethanol) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | Monitor by TLC (typically 2-8 hours) | Ensures the reaction goes to completion without significant degradation.[1] |
| pH | Neutral to slightly acidic | Minimizes side reactions such as glyoxal polymerization. |
Detailed Experimental Protocol (General Guidance)
This is a generalized protocol based on common procedures for similar reactions. It should be adapted and optimized for your specific laboratory conditions.
-
Preparation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-diamino-5-methylpyridine (1.0 eq) in ethanol.
-
-
Reaction:
-
To the stirred solution, add an aqueous solution of glyoxal (1.0-1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain this temperature for 2-8 hours. Monitor the progress of the reaction by TLC.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the crude product by filtration. If no precipitate forms, the solvent may need to be partially or fully removed under reduced pressure.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane).
-
Alternatively, purify the product by column chromatography on silica gel using an appropriate eluent system.
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
References
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 2023. Available at: [Link]
Sources
Technical Support Center: Storage and Handling of 8-Methylpyrido[2,3-b]pyrazine
Welcome to the dedicated technical support center for 8-Methylpyrido[2,3-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. As a Senior Application Scientist, my goal is to provide you with not just procedures, but a deep understanding of the causality behind them, ensuring the reliability of your research.
I. Understanding the Molecule: Chemical Properties and Inherent Stabilities
8-Methylpyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic aromatic compound. Its structure, featuring a fused pyridine and pyrazine ring with a methyl substituent, dictates its chemical behavior and stability profile. The pyrazine ring system is generally stable, but the presence of nitrogen atoms introduces basicity and potential sites for chemical reactions.
II. Frequently Asked Questions (FAQs)
Here, we address common questions regarding the storage and observation of 8-Methylpyrido[2,3-b]pyrazine.
Q1: My 8-Methylpyrido[2,3-b]pyrazine powder has changed color from off-white to a yellowish/brownish tint. Is it degraded?
A color change often indicates some level of degradation, although it may not necessarily mean the compound is unusable for all applications. This discoloration can be caused by minor surface oxidation or exposure to light. It is crucial to perform an analytical check (e.g., by HPLC/UPLC or NMR) to determine the purity of the material before proceeding with your experiments.
Q2: What are the ideal long-term storage conditions for solid 8-Methylpyrido[2,3-b]pyrazine?
For long-term stability, solid 8-Methylpyrido[2,3-b]pyrazine should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at -20°C. This minimizes exposure to oxygen, moisture, and light, which are the primary drivers of degradation.
Q3: Can I store solutions of 8-Methylpyrido[2,3-b]pyrazine? If so, what are the recommended conditions?
Storing solutions is generally not recommended for long periods. If short-term storage is necessary, prepare the solution in a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF) and store it under an inert atmosphere at -20°C in a tightly sealed vial. Avoid aqueous solutions for storage, as they can promote hydrolysis. The stability of the compound in solution is highly dependent on the solvent and pH.
Q4: Is 8-Methylpyrido[2,3-b]pyrazine sensitive to air and moisture?
Yes, like many N-heterocyclic compounds, 8-Methylpyrido[2,3-b]pyrazine can be sensitive to air (oxygen) and moisture.[1] Oxidation of the pyrazine ring or hydrolysis can occur, leading to the formation of impurities. Therefore, handling the compound under an inert atmosphere and using anhydrous solvents is recommended.
III. Troubleshooting Guide: Identifying and Mitigating Degradation
This section provides a problem-and-solution framework for specific issues you might encounter.
Problem 1: Appearance of a new, more polar peak in the HPLC/UPLC chromatogram of my sample.
-
Question: What could be the cause of this new, more polar peak?
-
Answer: A new, more polar peak often suggests the formation of a degradation product through oxidation or hydrolysis. The introduction of hydroxyl groups or other polar functionalities increases the compound's polarity. Potential degradation pathways include:
-
Oxidation: The pyrazine ring can be susceptible to oxidation, potentially forming N-oxides or hydroxylated species.
-
Hydrolysis: Although the aromatic system is relatively stable, prolonged exposure to water, especially under non-neutral pH conditions, could lead to ring-opening or other hydrolytic degradation. Some pyrazine derivatives have shown susceptibility to hydrolysis under acidic or basic conditions.
-
-
Troubleshooting Steps:
-
Confirm Identity: Use UPLC-MS to determine the mass of the new peak.[2][3][4] This will provide crucial information about the molecular changes that have occurred.
-
Forced Degradation Study: To confirm the degradation pathway, you can perform a forced degradation study.[1][5] Expose small aliquots of your compound to acidic, basic, and oxidative conditions and monitor the formation of the new peak by HPLC/UPLC.
-
Optimize Handling: If hydrolysis is suspected, ensure all solvents are anhydrous and handle the compound under a dry, inert atmosphere. If oxidation is the likely cause, de-gas all solvents and handle the compound under an inert atmosphere.
-
Problem 2: The mass spectrum of my sample shows a peak with an M+16 mass unit.
-
Question: What does an M+16 peak indicate?
-
Answer: An M+16 peak is a strong indicator of oxidation, where an oxygen atom has been incorporated into the molecule. For 8-Methylpyrido[2,3-b]pyrazine, this could correspond to the formation of an N-oxide on one of the pyrazine nitrogen atoms.
-
Troubleshooting Steps:
-
Storage Review: Re-evaluate your storage conditions. Ensure the container is properly sealed and was flushed with an inert gas.
-
Handling Technique: When weighing and transferring the compound, minimize its exposure to air. Use a glove box or glove bag if possible.
-
Analytical Confirmation: Further structural elucidation using techniques like NMR can confirm the position of the oxidation.
-
Problem 3: I am observing a loss of the methyl group signal in the 1H NMR spectrum of my stored sample.
-
Question: What could cause the disappearance of the methyl group signal?
-
Answer: While less common for a methyl group on an aromatic ring, degradation can sometimes involve N-dealkylation or oxidation of the methyl group itself, particularly under photolytic or strong oxidative conditions. This would lead to the formation of a different compound and the disappearance of the characteristic methyl proton signal.
-
Troubleshooting Steps:
-
Light Exposure: Ensure the compound has been stored in the dark, as photodegradation can sometimes lead to dealkylation.
-
Oxidative Stress: Review if the compound has been exposed to any oxidizing agents, even trace amounts, during storage or handling.
-
Comprehensive Analysis: A full characterization of the "degraded" sample using 2D NMR techniques and mass spectrometry will be necessary to identify the resulting structure.
-
IV. Recommended Protocols
To ensure the integrity of your 8-Methylpyrido[2,3-b]pyrazine, follow these detailed protocols.
Protocol 1: Long-Term Storage of Solid Compound
-
Container: Use a clean, dry amber glass vial with a PTFE-lined cap.
-
Inert Atmosphere: Place the vial in a glove box or use a Schlenk line to evacuate the air and backfill with a dry, inert gas (argon or nitrogen).
-
Sealing: Tightly seal the vial cap. For extra protection, wrap the cap with Parafilm®.
-
Temperature: Store the vial at -20°C.
-
Labeling: Clearly label the vial with the compound name, date, and storage conditions.
Protocol 2: Handling and Weighing
-
Environment: Whenever possible, handle the compound in a glove box or glove bag with a dry, inert atmosphere.
-
Equilibration: Before opening, allow the vial to warm to room temperature to prevent condensation of moisture onto the cold solid.
-
Transfer: Use clean, dry spatulas and weighing boats.
-
Resealing: After taking the desired amount, re-flush the vial with inert gas before sealing and returning to storage.
Protocol 3: Stability Assessment by HPLC/UPLC
This protocol allows you to monitor the purity of your compound over time.
-
Sample Preparation: Prepare a stock solution of 8-Methylpyrido[2,3-b]pyrazine in a suitable anhydrous solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute the parent compound and any potential degradation products (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV-Vis scan) and/or mass spectrometry.
-
-
Analysis: Inject a fresh sample and a sample from your stored material. Compare the chromatograms for any new peaks or a decrease in the area of the main peak.
V. Visualization of Degradation Pathways and Troubleshooting
The following diagrams illustrate potential degradation pathways and a troubleshooting workflow.
Caption: Potential degradation pathways of 8-Methylpyrido[2,3-b]pyrazine.
Caption: Troubleshooting workflow for suspected degradation.
VI. Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C | Slows down chemical degradation rates. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation. |
| Light Exposure | Store in the dark (amber vial) | Prevents photodegradation. |
| Moisture | Exclude moisture (tightly sealed vial) | Prevents hydrolysis. |
| Solution Storage | Short-term only, -20°C, inert atmosphere, anhydrous aprotic solvent | Solutions are generally less stable than the solid form. |
VII. Conclusion
The stability of 8-Methylpyrido[2,3-b]pyrazine is paramount for obtaining reliable and reproducible experimental results. By understanding its chemical nature and adhering to the recommended storage and handling protocols, you can significantly mitigate the risk of degradation. This guide provides a comprehensive framework for identifying and addressing potential stability issues. Should you encounter any problems not covered in this document, we recommend performing a thorough analytical investigation to determine the nature of the issue.
References
-
Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]
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Maes, E. E., Tat, K. A., & D'Arcy, L. A. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular pharmaceutics, 13(2), 643–652. [Link]
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Schmidt, C. K., & Tuerk, J. (2010). Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC-MS/MS. Analytical and bioanalytical chemistry, 397(5), 1933–1940. [Link]
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Chen, C. C., & Lu, C. S. (2007). Mechanistic studies of the photocatalytic degradation of methyl green: an investigation of products of the decomposition processes. Environmental science & technology, 41(12), 4387–4394. [Link]
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Modak, S. V., Pert, D., Tami, J. L., Shen, W., Abdullahi, I., Huan, X., McNeil, A. J., Goldsmith, B. R., & Kwabi, D. G. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society, 146(8), 5173–5185. [Link]
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Benchekroun, M., et al. (2023). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. [Link]
-
Waters Corporation. (n.d.). Utilizing UPLC/MS for Conducting Forced Degradation Studies. Waters Corporation. [Link]
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Ong, W. K., et al. (2016). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]
-
Di Mauro, G., et al. (2021). a) ¹H NMR analyses of the pH‐dependent stability profile of 2 a. b) Putative mechanism for oligomer formation under basic conditions. ResearchGate. [Link]
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Singh, S., & Bakshi, M. (2000). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]
-
Modak, S. V., et al. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. NSF Public Access Repository. [Link]
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Kulkarni, A. D., et al. (2021). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. PharmaTutor. [Link]
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Schmidt, C. K., & Tuerk, J. (2010). Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC-MS/MS. ResearchGate. [Link]
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Chan, H., et al. (2021). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. National Institutes of Health. [Link]
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Modak, S. V., et al. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. PubMed. [Link]
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Zhang, Y., et al. (2023). Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals. MDPI. [Link]
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Kumar, V., & Kumar, P. (2018). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research, 52(4s), s1-s16. [Link]
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Oszczapowicz, I., et al. (2019). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. [Link]
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Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation. [Link]
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Kumar, V., & Singh, A. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. [Link]
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Sharma, A., & Singh, S. (2016). Green synthesis of quinoxaline and substituted quinoxalines. ResearchGate. [Link]
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Al-Obaidi, A. M. J., & Al-Janabi, A. S. H. (2021). Condensation Reactions of Methyl Derivatives of Quinoxaline-1,4-Dioxide with 4,4'-Biphenyl Carboxaldehyde. Asian Journal of Chemical Sciences, 9(2), 26-33. [Link]
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Kumar, V., & Sharma, V. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 46(4), 346-361. [Link]
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Loftsson, T., et al. (2023). The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective. MDPI. [Link]
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Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
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Suwabe, Y., et al. (1995). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 115(1), 38–46. [Link]
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Sharma, A., & Singh, S. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals. [Link]
-
Cordero-Soto, A., et al. (2021). Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. ResearchGate. [Link]
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Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied microbiology and biotechnology, 85(5), 1315–1320. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Structure-Activity Relationships of 8-Methylpyrido[2,3-b]pyrazine Derivatives as Kinase Inhibitors
Introduction: The Pyrido[2,3-b]pyrazine Scaffold in Modern Drug Discovery
The landscape of targeted therapy, particularly in oncology, is dominated by the pursuit of potent and selective kinase inhibitors. Kinases, as central regulators of cellular signaling, proliferation, and survival, represent a critical class of drug targets.[1][2] Dysregulation of kinase pathways, such as the PI3K/AKT/mTOR cascade, is a hallmark of numerous cancers, driving researchers to explore novel chemical scaffolds that can effectively modulate these targets.[1][3]
The pyrido[2,3-b]pyrazine core, a nitrogen-rich heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities make it an excellent starting point for designing ATP-competitive kinase inhibitors.[2][4] This guide focuses specifically on 8-methyl substituted pyrido[2,3-b]pyrazine derivatives. While comprehensive public data on this exact scaffold is emerging, we can derive powerful insights by analyzing the well-documented structure-activity relationships (SAR) of the closely related and bioisosterically similar pyrido[2,3-d]pyrimidine core. These analogs have been extensively studied as inhibitors of various tyrosine and serine/threonine kinases, providing a robust framework for guiding future discovery efforts.[4][5]
This document serves as a comparative guide for researchers, scientists, and drug development professionals. We will dissect the SAR of key analogs, provide actionable experimental protocols for compound evaluation, and present a logical framework for optimizing this promising class of molecules.
The Strategic Importance of the Pyrido[2,3-b]pyrazine Core
The selection of a core scaffold is the foundational decision in a medicinal chemistry campaign. The pyrido[2,3-b]pyrazine framework is attractive for several reasons:
-
ATP Mimicry: The nitrogen arrangement within the bicyclic system allows it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical anchor point for many successful inhibitors.
-
Structural Rigidity: The fused ring system reduces conformational flexibility, which can lead to higher binding affinity and improved selectivity by minimizing the entropic penalty upon binding.
-
Vectors for Substitution: The scaffold presents multiple, distinct positions (e.g., C2, C3, C7) for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.
The general workflow for conducting SAR studies on such a scaffold is a systematic, iterative process.
Caption: A typical iterative workflow for a structure-activity relationship (SAR) study.
Comparative Analysis: Structure-Activity Relationships
Our analysis is based on key findings from pyrido[2,3-d]pyrimidine analogs, which serve as a strong predictive model for the 8-methylpyrido[2,3-b]pyrazine series. The primary points of modification are the C2, C6, and C7 positions.
Modifications at the C7-Position: The Primary Interaction Point
The C7 position is often decorated with a urea or amide linkage to a substituted aryl ring. This vector projects into the solvent-exposed region of the ATP-binding site and is critical for modulating potency and selectivity.
-
Causality: The initial lead compound in a foundational study, 4b (PD-089828), featured a 1-(tert-butyl)urea group at the C7 position.[5] This group acts as a hydrogen bond donor and acceptor, forming stable interactions with the protein backbone. The choice of a tert-butyl group was likely to provide steric bulk and favorable hydrophobic interactions.
Modifications at the C6-Position: Tuning Selectivity
The C6-position directly influences which kinases the compound will inhibit. Substituents here can exploit subtle differences in the shape and character of the kinase active site.
-
Causality: A compelling example of selectivity modulation comes from comparing compounds 4b and 4e .[5] Compound 4b , with a 2,6-dichlorophenyl group at C6, is a broad-spectrum tyrosine kinase inhibitor. The electron-withdrawing chlorine atoms and the twisted conformation they induce create a binding mode compatible with multiple kinases (PDGFr, FGFr, EGFr, c-src).[5] In contrast, replacing this with a 3,5-dimethoxyphenyl group (4e ) dramatically shifts the profile to a highly selective FGFr inhibitor.[5] The methoxy groups can form specific hydrogen bonds or favorable polar interactions present in the FGFr active site but absent in others, thereby dictating selectivity.
Modifications at the C2-Position: Enhancing Potency and Physicochemical Properties
The C2-position is often a key site for introducing solubilizing groups or moieties that can pick up additional interactions within the ribose-binding pocket.
-
Causality: To improve upon the initial lead 4b , researchers introduced a [4-(diethylamino)butyl]amino side chain at the C2-position to create compound 6c .[5] This modification serves a dual purpose. Firstly, the basic diethylamino group is protonated at physiological pH, significantly increasing aqueous solubility—a common challenge with flat aromatic scaffolds. Secondly, the flexible butyl chain can adopt a conformation that allows the terminal amine to form an additional salt-bridge interaction with an acidic residue (e.g., Aspartate) near the pocket entrance, thereby increasing potency and improving bioavailability.[5]
The following diagram illustrates these key SAR takeaways.
Caption: Key structure-activity relationship points on the pyridopyrimidine scaffold.
Quantitative Comparison of Pyrido[2,3-d]pyrimidine Analogs
The following table summarizes the inhibitory activities of key compounds discussed, demonstrating the impact of targeted chemical modifications.
| Compound ID | C2-Substituent | C6-Substituent | C7-Substituent | FGFr IC₅₀ (µM) | PDGFr IC₅₀ (µM) | EGFr IC₅₀ (µM) | c-src IC₅₀ (µM) | Reference |
| 4b | -NH₂ | 2,6-Dichlorophenyl | 1-(tert-butyl)urea | 0.13 | 1.11 | 0.45 | 0.22 | [5] |
| 4e | -NH₂ | 3,5-Dimethoxyphenyl | 1-(tert-butyl)urea | 0.060 | >50 | >50 | >50 | [5] |
| 6c | -(CH₂)₄N(Et)₂ | 2,6-Dichlorophenyl | 1-(tert-butyl)urea | Data not provided | Data not provided | Data not provided | Data not provided | [5] |
Note: While specific IC₅₀ values for compound 6c were not detailed in the primary text, it was noted to have enhanced potency and bioavailability over 4b . It inhibited PDGF-stimulated cell proliferation with an IC₅₀ of 0.3 µM.[5]
Field-Proven Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized and robust assays are essential. Below are detailed protocols for two cornerstone assays in kinase inhibitor development.
Protocol 1: In Vitro Kinase Inhibition (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a universal method applicable to virtually any kinase.
Principle: The assay is a two-step process. First, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity.[6][7]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw ADP-Glo™ Reagent and Kinase Detection Reagent and allow them to equilibrate to room temperature.
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare serial dilutions of the test compound (e.g., 8-Methylpyrido[2,3-b]pyrazine derivatives) in DMSO, then dilute further into the kinase buffer.
-
Prepare a solution of kinase and its specific substrate in kinase buffer.
-
-
Kinase Reaction (384-well plate format):
-
To each well, add 2.5 µL of the test compound dilution (or DMSO for control wells).
-
Add 2.5 µL of the kinase/substrate mix.
-
Initiate the reaction by adding 5 µL of ATP solution (concentration should be at or near the Kₘ for the specific kinase).
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.[6]
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Data Analysis:
-
Subtract background luminescence (no kinase control).
-
Normalize the data to positive (DMSO vehicle) and negative (no ATP) controls.
-
Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell Viability/Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method for assessing the effect of a compound on the metabolic activity of living cells, which serves as a proxy for cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Plating:
-
Harvest and count cells (e.g., A549, PC-3, MCF-7 cancer cell lines).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight (37°C, 5% CO₂) to allow cells to attach.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) wells.
-
Incubate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO₂.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[12][13]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[12]
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[12]
-
Subtract the absorbance of a background control (medium only).
-
Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
-
Target Pathway Context: The PI3K/AKT/mTOR Axis
Many pyrido[2,3-b]pyrazine and related derivatives are designed to inhibit kinases within the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cell metabolism, growth, proliferation, and survival, and its hyperactivation is a common oncogenic driver.[1]
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A Senior Application Scientist's Guide: Benchmarking 8-Methylpyrido[2,3-b]pyrazine, a Novel CDK4/6 Inhibitor, Against Standard-of-Care in HR+/HER2- Breast Cancer
Introduction: The Evolving Landscape of HR+/HER2- Breast Cancer Treatment
Hormone receptor-positive (HR+), HER2-negative (HER2-) breast cancer is the most common subtype, accounting for over 70% of cases.[1] The cornerstone of treatment has long been endocrine therapy, which targets the estrogen receptor (ER) signaling pathway.[1] However, a significant number of patients eventually develop resistance and experience disease progression. The advent of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors, such as Palbociclib, marked a paradigm shift, dramatically improving progression-free survival when combined with endocrine agents.[1][2]
CDK4 and CDK6 are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (DNA synthesis) phase.[3] In HR+ breast cancer, this pathway is often hyperactivated. By inhibiting CDK4/6, drugs like Palbociclib prevent the phosphorylation of the Retinoblastoma protein (Rb), inducing G1 cell cycle arrest and suppressing tumor cell proliferation.[4][5][6]
Despite this success, the quest for novel agents with improved selectivity, differentiated safety profiles, or efficacy against potential resistance mechanisms continues. The pyrido[2,3-b]pyrazine scaffold has emerged as a versatile pharmacophore in modern medicinal chemistry, with derivatives showing activity against a range of therapeutic targets, including various kinases.[7] This guide introduces 8-Methylpyrido[2,3-b]pyrazine (MPPZ) , a novel, rationally designed molecule from this class, and provides a comprehensive framework for its preclinical benchmarking against established standard-of-care drugs. Our central hypothesis is that MPPZ can achieve potent and selective CDK4/6 inhibition, translating to robust anti-tumor activity comparable or superior to existing therapies.
This document will provide drug development professionals with the foundational experimental protocols and comparative logic required to rigorously evaluate MPPZ's potential as a next-generation therapeutic.
Part 1: In Vitro Profiling: Potency, Selectivity, and Cellular Mechanism of Action
Scientific Rationale: The initial phase of benchmarking any new chemical entity is to confirm its activity and mechanism at the biochemical and cellular levels. Our objective is to quantify the potency of MPPZ against its intended targets (CDK4/6), assess its effect on cancer cell proliferation, and verify that its cellular activity is consistent with the proposed mechanism of Rb phosphorylation inhibition. We will use Palbociclib as our primary benchmark due to its established role as a first-in-class CDK4/6 inhibitor.[8]
Experiment 1.1: Direct Target Engagement - Biochemical Kinase Inhibition Assay
Causality: Before assessing cellular effects, it is crucial to confirm that MPPZ directly inhibits the enzymatic activity of the CDK4/6-Cyclin D complexes. A cell-free biochemical assay isolates the kinase, substrate, and inhibitor, providing a clean measurement of potency (IC50) without confounding factors like cell permeability or off-target effects.
Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
-
Reagents: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, biotinylated Rb protein fragment (substrate), ATP, Lanthanide-labeled anti-phospho-Rb antibody, and a Europium-labeled streptavidin donor.
-
Plate Preparation: Serially dilute MPPZ and Palbociclib (control) in DMSO and dispense into a 384-well assay plate.
-
Kinase Reaction: Add the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, biotinylated Rb substrate, and ATP to each well to initiate the phosphorylation reaction. Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding EDTA. Add the detection reagents (Europium-streptavidin and Lanthanide-labeled anti-pRb antibody). Incubate for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the ratio of emission at 665 nm (acceptor) and 620 nm (donor).
-
Analysis: Convert the TR-FRET ratio to percent inhibition and plot against the log of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Expected Data Summary:
| Compound | Target | IC50 (nM) |
| MPPZ | CDK4/Cyclin D1 | 1.5 |
| CDK6/Cyclin D3 | 2.8 | |
| Palbociclib | CDK4/Cyclin D1 | 11 |
| CDK6/Cyclin D3 | 16 |
Table 1: Hypothetical biochemical potency of MPPZ compared to Palbociclib. Lower values indicate higher potency.
Experiment 1.2: Cellular Proliferation - Growth Inhibition Assay
Causality: Demonstrating potent enzyme inhibition is necessary but not sufficient. The compound must penetrate the cell membrane and inhibit proliferation. We use the MCF-7 breast cancer cell line, which is ER+ and a well-established model for studying CDK4/6 inhibitor efficacy.[9] We will assess MPPZ both as a single agent and in combination with standard endocrine therapies (Letrozole, an aromatase inhibitor, and Fulvestrant, a SERD) to mimic clinical use.[10][11]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.[12][13]
-
Cell Plating: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.[14]
-
Compound Treatment: Treat cells with a 10-point serial dilution of MPPZ or Palbociclib, either alone or in combination with a fixed concentration of Letrozole (100 nM) or Fulvestrant (10 nM). Include a DMSO-only vehicle control.
-
Incubation: Incubate the plates for 72 hours.
-
Lysis and Signal Generation: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Data Acquisition: Measure luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot against the log of inhibitor concentration. Calculate the GI50 (concentration that causes 50% growth inhibition).
Expected Data Summary:
| Compound | Combination Partner | GI50 (nM) |
| MPPZ | None | 85 |
| Letrozole (100 nM) | 25 | |
| Fulvestrant (10 nM) | 21 | |
| Palbociclib | None | 110 |
| Letrozole (100 nM) | 35 | |
| Fulvestrant (10 nM) | 30 |
Table 2: Hypothetical cellular anti-proliferative activity of MPPZ. The data illustrates synergy with standard endocrine therapies.
Experiment 1.3: Cellular Mechanism Verification - Western Blot for Rb Phosphorylation
Causality: To confirm that the observed anti-proliferative effect is due to the intended mechanism of action, we must measure the phosphorylation status of Rb, the direct downstream substrate of CDK4/6. A reduction in phosphorylated Rb (pRb) at Serine 780, a key CDK4/6-specific site, serves as a robust pharmacodynamic biomarker.
Protocol: Western Blot Analysis
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates. Once they reach ~70% confluency, treat with MPPZ or Palbociclib at concentrations of 1x, 5x, and 10x their respective GI50 values for 24 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20 µg of protein per lane on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA. Incubate overnight with primary antibodies against phospho-Rb (Ser780) and total Rb. Use an antibody against β-actin as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate on an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize pRb levels to total Rb and β-actin.
Expected Outcome: A dose-dependent decrease in the pRb/Total Rb ratio will be observed for both MPPZ and Palbociclib, confirming on-target activity in a cellular context.
Part 2: Comparative Mechanistic Specificity
Scientific Rationale: In targeted therapy, specificity is paramount to maximizing efficacy while minimizing off-target toxicity. To further characterize MPPZ, we will benchmark its activity against a drug with a distinct, but also clinically relevant, mechanism of action in breast cancer: PARP inhibition. Olaparib is a PARP inhibitor used to treat patients with BRCA1/2 mutations.[15][16] This experiment serves as a self-validating control to ensure MPPZ's activity is confined to the CDK4/6 pathway.
Experiment 2.1: PARP1 Inhibition Assay
Causality: Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the repair of DNA single-strand breaks.[16] Its inhibition is synthetically lethal in cells with deficient homologous recombination repair (e.g., BRCA-mutated). By demonstrating a lack of activity against PARP1, we reinforce the specific CDK4/6-targeting profile of MPPZ.
Protocol: Chemiluminescent PARP1 Activity Assay
-
Reagents: Recombinant human PARP1 enzyme, activated DNA (to stimulate enzyme activity), biotinylated NAD+ (substrate), and streptavidin-HRP.
-
Plate Preparation: Coat a 96-well plate with histones (the protein substrate for PARP1). Serially dilute MPPZ and Olaparib (positive control) in assay buffer.
-
PARP Reaction: Add PARP1 enzyme, activated DNA, and the test compounds to the wells. Initiate the reaction by adding biotinylated NAD+. Incubate for 60 minutes at 37°C.
-
Detection: Wash the plate to remove unreacted components. Add streptavidin-HRP, which will bind to the biotinylated ADP-ribose chains added to the histones. Incubate for 30 minutes.
-
Signal Generation: After a final wash, add a chemiluminescent HRP substrate.
-
Data Acquisition: Immediately measure luminescence on a plate reader.[17][18]
-
Analysis: Calculate the IC50 for each compound.
Expected Data Summary:
| Compound | Target | IC50 (µM) |
| MPPZ | PARP1 | > 100 |
| Olaparib | PARP1 | 0.005 |
Table 3: Hypothetical data demonstrating the mechanistic specificity of MPPZ. A high IC50 value against PARP1 indicates a lack of inhibitory activity, distinguishing it from a PARP inhibitor like Olaparib.
Part 3: In Vivo Preclinical Efficacy
Scientific Rationale: Positive in vitro results must be validated in a complex biological system. An in vivo tumor xenograft model allows for the assessment of a drug's efficacy considering its pharmacokinetic and pharmacodynamic properties (ADME/Tox). The MCF-7 xenograft model in immunocompromised mice is the industry standard for evaluating therapies for ER+ breast cancer.[19][20][21][22]
Experiment 3.1: MCF-7 Xenograft Mouse Model
Causality: This experiment directly tests the hypothesis that the biochemical potency and cellular activity of MPPZ translate into anti-tumor efficacy in a living organism. It is the critical preclinical step to justify further development. Estrogen supplementation is required as MCF-7 cell growth is estrogen-dependent.[20]
Protocol: Orthotopic MCF-7 Xenograft Study
-
Animal Model: Use female athymic nude mice (6-8 weeks old). Implant a 17β-estradiol pellet (0.72 mg, 60-day release) subcutaneously to support tumor growth.
-
Tumor Implantation: Inject 5 x 10^6 MCF-7 cells, resuspended in Matrigel, into the mammary fat pad of each mouse.[22]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=10 per group):
-
Group 1: Vehicle (e.g., 0.5% methylcellulose)
-
Group 2: MPPZ (e.g., 50 mg/kg, daily oral gavage) + Letrozole (10 mg/kg, daily oral gavage)
-
Group 3: Palbociclib (50 mg/kg, daily oral gavage) + Letrozole (10 mg/kg, daily oral gavage)
-
-
Treatment and Monitoring: Administer treatments for 28 consecutive days. Measure tumor volume twice weekly and body weight daily to monitor for toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Statistically analyze the differences in final tumor volume between groups (e.g., using ANOVA).
Expected Data Summary:
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle | 1250 | - |
| MPPZ + Letrozole | 250 | 80% |
| Palbociclib + Letrozole | 375 | 70% |
Table 4: Hypothetical in vivo efficacy data for MPPZ. The results suggest that MPPZ, in combination with endocrine therapy, effectively controls tumor growth in a preclinical model.
Visualizations: Pathways and Workflows
Signaling Pathway Diagram
// Connections "Growth Factors" -> Ras_Raf_MEK_ERK; "Estrogen" -> ER; ER -> CyclinD; Ras_Raf_MEK_ERK -> CyclinD; CyclinD -> CDK46 [style=dashed, arrowhead=none]; CDK46 -> Rb [label=" Phosphorylates"]; Rb -> E2F [label=" Sequesters"]; pRb -> E2F [style=invis]; E2F -> S [label=" Drives Transcription"];
// Inhibitors MPPZ [label="MPPZ", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Palbociclib [label="Palbociclib", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];
MPPZ -> CDK46 [color="#4285F4", arrowhead="tee"]; Palbociclib -> CDK46 [color="#4285F4", arrowhead="tee"]; } enddot Caption: CDK4/6 signaling pathway in HR+ breast cancer.
Experimental Workflow Diagram
// Nodes A [label="Phase 1: In Vitro Profiling", shape=septagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Biochemical Kinase Assay\n(IC50 vs CDK4/6)"]; C [label="Cellular Proliferation Assay\n(GI50 in MCF-7 cells)"]; D [label="Western Blot\n(pRb Inhibition)"];
E [label="Phase 2: Specificity Testing", shape=septagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="PARP1 Inhibition Assay\n(vs Olaparib)"];
G [label="Phase 3: In Vivo Efficacy", shape=septagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="MCF-7 Xenograft Model\n(Tumor Growth Inhibition)"];
I [label="Data Synthesis & Candidate Evaluation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges A -> B -> C -> D; D -> E [lhead=cluster_1]; E -> F; F -> G [lhead=cluster_2]; G -> H; H -> I; } enddot Caption: Preclinical benchmarking workflow for MPPZ.
Conclusion and Forward Outlook
This guide outlines a rigorous, multi-stage preclinical strategy for benchmarking 8-Methylpyrido[2,3-b]pyrazine (MPPZ) against current standards of care for HR+/HER2- breast cancer. The proposed experiments are designed to build a comprehensive data package, starting from fundamental biochemical potency and moving through cellular mechanism of action to in vivo efficacy.
The hypothetical data presented herein positions MPPZ as a highly promising candidate, demonstrating superior potency to Palbociclib in vitro and translating to robust tumor growth inhibition in vivo. The clear distinction from other targeted agents like PARP inhibitors confirms its specific mechanism.
For drug development professionals, this structured approach ensures that key scientific and strategic questions are answered efficiently. A successful outcome from this benchmarking cascade would provide a strong rationale for advancing MPPZ into formal IND-enabling toxicology studies and, ultimately, clinical trials. The future development of MPPZ would focus on evaluating its long-term efficacy, potential to overcome acquired resistance to other CDK4/6 inhibitors, and its clinical safety profile.
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The Diverse Biological Landscape of Pyrido[2,3-b]pyrazines: A Meta-Analysis for Drug Discovery
The pyrido[2,3-b]pyrazine scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This guide provides a comprehensive meta-analysis of the therapeutic potential of pyrido[2,3-b]pyrazine derivatives, offering a comparative overview of their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. By synthesizing key findings from multiple studies, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising chemical space.
A Scaffold of Significant Therapeutic Promise
Pyrido[2,3-b]pyrazines, also known as 1,4,5-triazanaphthalenes, are bicyclic heteroaromatic compounds containing a pyridine ring fused to a pyrazine ring.[2] This unique arrangement of nitrogen atoms imparts specific electronic and steric properties that enable these molecules to interact with a wide array of biological targets. The versatility of this scaffold allows for substitutions at various positions, leading to a diverse chemical library with a wide spectrum of pharmacological effects.[3] These activities range from targeting fundamental cellular processes in cancer to inhibiting the replication of viruses and bacteria.[4][5]
Comparative Analysis of Biological Activities
This section delves into the multifaceted biological activities of pyrido[2,3-b]pyrazine derivatives, presenting a comparative summary of their efficacy across different therapeutic areas. The data presented is a synthesis of findings from various independent studies, providing a broad overview of the potential of this chemical class.
Anticancer Activity: Targeting Key Oncogenic Pathways
Pyrido[2,3-b]pyrazine derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against various cancer cell lines, including those resistant to standard therapies.[6]
One notable mechanism of action is the inhibition of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in non-small-cell lung cancer (NSCLC).[7] Certain 3-arylethynyl-substituted pyrido[2,3-b]pyrazine derivatives have been shown to effectively inhibit this pathway, leading to a reduction in cancer cell proliferation.[7]
Furthermore, novel pyrido[2,3-b]pyrazines have been synthesized and shown to be active against both erlotinib-sensitive and erlotinib-resistant NSCLC cell lines.[6] This is particularly significant as erlotinib resistance, often mediated by the EGFR T790M mutation, is a major clinical challenge. The ability of these compounds to overcome this resistance highlights their potential as next-generation anticancer drugs.[6]
The table below summarizes the in vitro anticancer activity of selected pyrido[2,3-b]pyrazine derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 7n | PC9 (Erlotinib-sensitive NSCLC) | 0.09 | Not fully elucidated | [6] |
| 7n | PC9-ER (Erlotinib-resistant NSCLC) | 0.15 | Overcomes erlotinib resistance | [6] |
| 954 | NSCLC cell lines | Not specified | Wnt/β-catenin pathway inhibitor | [7] |
Causality in Experimental Design for Anticancer Screening: The choice of both sensitive and resistant cell lines in the study by Kékesi et al. is a critical aspect of the experimental design.[6] This dual-testing approach provides a more comprehensive understanding of the compound's potential clinical utility, as it directly addresses the challenge of acquired drug resistance. The use of well-characterized cell lines like PC9 and its erlotinib-resistant counterpart, PC9-ER, ensures the translational relevance of the findings.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrido[2,3-b]pyrazine compounds.
Antiviral Activity: Broad-Spectrum Potential Against Herpesviruses
Recent studies have highlighted the potential of pyrido[2,3-b]pyrazine derivatives as broad-spectrum antiviral agents, particularly against members of the Herpesviridae family. [5][8]A novel series of non-nucleoside inhibitors based on the pyrido[2,3-b]pyrazine core demonstrated potent activity against human cytomegalovirus (HCMV) by inhibiting its DNA polymerase. [5][8] Notably, compounds with a substituted 2-imidazolinone ring showed a superior therapeutic index. [8]One lead compound exhibited potent antiviral activity against HCMV with an EC50 of 0.33 µM, coupled with low cytotoxicity and minimal off-target effects on the hERG ion channel, a critical consideration for cardiac safety. [8][9]Further investigations revealed that these compounds also possess activity against other herpesviruses, including herpes simplex virus 1 and 2 (HSV-1, HSV-2) and Epstein-Barr virus (EBV). [8] The table below presents the antiviral activity of a promising pyrido[2,3-b]pyrazine derivative.
| Virus | EC50 (µM) | Reference |
| Human Cytomegalovirus (HCMV) | 0.33 | [8][9] |
Expertise in Assay Selection for Antiviral Screening: The selection of a polymerase inhibition assay alongside a cell-based antiviral assay is a strategic choice. The polymerase assay provides direct evidence of target engagement, confirming that the compound interacts with its intended molecular target. The cell-based assay then validates that this molecular interaction translates into a functional antiviral effect within a biological system. This two-pronged approach provides a more robust and mechanistically informative assessment of the compound's antiviral potential.
Anti-inflammatory Activity: Modulating Pro-inflammatory Pathways
The pyrido[2,3-b]pyrazine scaffold has also been explored for its anti-inflammatory properties. [1]Certain pyrazine-natural product hybrids have been shown to possess anti-inflammatory effects. For instance, one such compound was found to reduce TPA-induced ear edema in mice, an effect linked to the inhibition of the pro-inflammatory cytokines TNF-α and IL-1β. [1]The mechanism of this anti-inflammatory action was further associated with the inhibition of the NF-κB signaling pathway. [1]
Experimental Protocols: A Guide for Researchers
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. This section provides an overview of the standard methodologies used to evaluate the biological activities of pyrido[2,3-b]pyrazine compounds.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer drugs. [10] Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrido[2,3-b]pyrazine compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. [10][11]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent. [12][13] Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the pyrido[2,3-b]pyrazine compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. [12]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rodents is a widely used in vivo assay for evaluating the activity of acute anti-inflammatory agents. [14] Protocol:
-
Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the pyrido[2,3-b]pyrazine compound or a vehicle control orally or intraperitoneally.
-
Induction of Inflammation: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation.
-
Paw Volume Measurement: Measure the volume of the injected paw at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity. [14]
Structure-Activity Relationships and Future Directions
The diverse biological activities of pyrido[2,3-b]pyrazine derivatives are intricately linked to their structural features. Key observations from various studies indicate that:
-
Substituents on the Core Scaffold: The nature and position of substituents on the pyrido[2,3-b]pyrazine ring system are critical determinants of biological activity and target selectivity. For instance, the presence of a thiocarbonyl group was found to be important for antibacterial activity, while a 2-imidazolinone ring enhanced antiviral potency. [8]* Lipophilicity: In the context of antiviral activity, reducing the lipophilicity of 2-substituted pyrido[2,3-b]pyrazine derivatives generally led to decreased off-target hERG inhibition, a crucial factor for improving the safety profile of these compounds. [8]* N-Oxides: The oxidation state of the nitrogen atoms in the pyrazine ring can significantly impact biological activity, as demonstrated by the enhanced antibacterial properties of the 1,4-dioxide derivatives compared to their 1-oxide counterparts. [15] The continued exploration of the structure-activity relationships of pyrido[2,3-b]pyrazine derivatives will be instrumental in the rational design of more potent and selective drug candidates. Future research should focus on elucidating the precise molecular mechanisms of action for compounds with promising activities and optimizing their pharmacokinetic and pharmacodynamic properties for in vivo efficacy and safety. The versatility of the pyrido[2,3-b]pyrazine scaffold, coupled with the growing body of evidence supporting its therapeutic potential, positions it as a highly attractive starting point for the development of novel therapeutics to address a range of unmet medical needs.
References
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
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ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES.
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Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition.
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Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
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(PDF) ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES.
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[Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives].
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Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
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Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites.
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Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines.
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(PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity.
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Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
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Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones.
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Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf.
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Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
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screening methods for Antinflammatory drugs slide share | PPTX.
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ANTIMICROBIAL SUSCEPTIBILITY TESTING.
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Antimicrobial Susceptibility Test Kits.
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Screening for Anticancer Activity: Trypan Blue Exclusion Assay | Springer Nature Experiments.
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Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview.
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Isolation and Quantitative Methods for Analysis of Non-Steroidal Anti-Inflammatory Drugs.
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
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A novel 3-arylethynyl-substituted pyrido[2,3,-b]pyrazine derivatives and pharmacophore model as Wnt2/β-catenin pathway inhibitors in non-small-cell lung cancer cell lines.
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Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
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Antimicrobial Susceptibility Testing.
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Pyridine Compounds with Antimicrobial and Antiviral Activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
